Technical Documentation Center

Methyl 2-bromo-3,3-dimethoxypropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-bromo-3,3-dimethoxypropanoate
  • CAS: 191330-98-0

Core Science & Biosynthesis

Foundational

Strategic Synthesis: A Comparative Guide to Methyl 2-bromo-3,3-dimethoxypropanoate and Methyl 3,3-dimethoxypropionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the selection of appropriate building blocks is a critical determinant of a synthetic route's efficiency and success. This guide provides a detailed comparative analysis of two structurally related yet functionally distinct C3 building blocks: methyl 2-bromo-3,3-dimethoxypropanoate and methyl 3,3-dimethoxypropionate. Both serve as valuable precursors, featuring a protected aldehyde in the form of a dimethyl acetal. However, the presence of an α-bromine atom in the former dramatically alters its reactivity and synthetic utility. This whitepaper will delve into the synthesis, physicochemical properties, comparative reactivity, and strategic applications of these reagents, offering field-proven insights to guide experimental design and empower chemists to make informed decisions in their synthetic endeavors.

Core Introduction: The Acetal as a Strategic Protecting Group

The aldehyde functional group is a cornerstone of organic chemistry, yet its high reactivity often necessitates protection to prevent undesired side reactions during multi-step syntheses. The dimethyl acetal functionality present in both methyl 3,3-dimethoxypropionate and its α-bromo derivative provides a robust and reliable mask for a propionaldehyde moiety. This protection strategy allows for a wide range of chemical transformations to be performed on other parts of the molecule. The core of this guide lies in understanding how the subtle addition of a single bromine atom transforms a relatively stable building block into a highly versatile and reactive intermediate, opening up entirely different synthetic pathways.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the reactivity of these two compounds are rooted in their distinct physicochemical properties, primarily influenced by the α-bromo substituent. The bromine atom's electron-withdrawing nature and its role as an excellent leaving group are central to the unique chemistry of methyl 2-bromo-3,3-dimethoxypropanoate.

PropertyMethyl 2-bromo-3,3-dimethoxypropanoateMethyl 3,3-dimethoxypropionate
CAS Number 191330-98-0[1]7424-91-1[2][3]
Molecular Formula C6H11BrO4[4]C6H12O4[2][3]
Molecular Weight 227.05 g/mol 148.16 g/mol [2][5]
Appearance LiquidClear colorless liquid[6][7]
Boiling Point Not well-documented; related compounds similar77 °C at 20 mmHg[5][6][8]
Density Not well-documented1.045 g/mL at 25 °C[5][8]
Refractive Index Not well-documentedn20/D 1.41[5][8]

Synthesis and Commercial Availability

Both reagents are commercially available, ensuring their accessibility for research and development. Understanding their synthesis provides insight into potential impurities and handling requirements.

  • Methyl 3,3-dimethoxypropionate: This compound is commonly synthesized from methyl acrylate via a Michael addition of methanol or by reacting ketene dimer with trimethyl orthoformate.[9] Its stability and straightforward synthesis make it a cost-effective starting material.[10]

  • Methyl 2-bromo-3,3-dimethoxypropanoate: The synthesis of this α-bromo ester is achieved through the bromination of methyl 3,3-dimethoxypropionate. This is a crucial transformation, often employing reagents like N-bromosuccinimide (NBS) or bromine with a catalyst like phosphorus tribromide (PBr₃), a process analogous to the Hell-Volhard-Zelinskii reaction.[11] This step converts the stable precursor into a highly activated intermediate ready for diverse functionalization.

The Core Directive: A Tale of Two Reactivities

The synthetic utility of these compounds diverges significantly due to the α-bromine. This section explains the causality behind their distinct chemical behaviors.

Methyl 2-bromo-3,3-dimethoxypropanoate: The Activated Intermediate

The presence of the bromine atom at the alpha position profoundly activates the molecule for a range of transformations.[12] It serves two primary functions: activating the α-carbon for nucleophilic attack and acidifying the α-proton.

  • Nucleophilic Substitution (Sₙ2 Reactions): The C-Br bond is polarized, making the α-carbon highly electrophilic and the bromide ion an excellent leaving group. This makes the compound an ideal substrate for Sₙ2 reactions, allowing for the direct introduction of various nucleophiles (e.g., amines, thiols, azides, carbanions) to form new carbon-carbon and carbon-heteroatom bonds. This pathway is invaluable for building molecular complexity.[11][12]

  • Elimination Reactions: When treated with a non-nucleophilic strong base, the compound can undergo elimination of HBr to furnish methyl 3,3-dimethoxyacrylate. This provides a direct route to an electron-deficient alkene, which is a valuable Michael acceptor for conjugate addition reactions.

  • Organometallic Coupling and Radical Reactions: The C-Br bond can participate in various organometallic coupling reactions or serve as a precursor for radical intermediates, further expanding its synthetic versatility.

Methyl 3,3-dimethoxypropionate: The Stable Building Block

In the absence of the activating bromine atom, methyl 3,3-dimethoxypropionate is a comparatively stable molecule.[13] Its reactivity is primarily centered on the ester functional group and, to a lesser extent, the α-protons.

  • Ester Manipulations: The ester can undergo standard transformations such as hydrolysis to the carboxylic acid, reduction to the corresponding alcohol, or transesterification.

  • Enolate Chemistry: The α-protons can be removed with a strong base (e.g., LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with various electrophiles. However, the acidity of these protons is significantly lower than in the brominated analog.

  • Deprotection: Under acidic conditions, the dimethyl acetal can be hydrolyzed to reveal the free aldehyde, yielding methyl 3-oxopropanoate. This unmasking step is typically performed late in a synthetic sequence.

Strategic Applications in Drug Discovery

The choice between these two reagents is a strategic one, dictated by the synthetic target.

  • Methyl 3,3-dimethoxypropionate is the reagent of choice when a stable, protected three-carbon chain is needed. It has been utilized as a key intermediate in the synthesis of complex molecules, including tetrahydro-β-carboline derivatives, which are investigated for their potential as antitumor agents.[6][10][13] It is also used to synthesize 3-indolyl α,β-unsaturated carbonyl compounds.[8][10]

  • Methyl 2-bromo-3,3-dimethoxypropanoate is selected when the synthetic plan requires functionalization at the α-position. Its ability to act as a versatile electrophile makes it a powerful tool for constructing substituted β-amino acids, complex heterocyclic systems, and other scaffolds prevalent in medicinal chemistry. The "magic methyl" effect, where the introduction of a methyl group can drastically alter a drug's properties, is just one example of how precise α-functionalization can be critical in drug design.[14]

Experimental Workflows & Visualizations

Protocol: General Procedure for α-Substitution

A self-validating protocol for the Sₙ2 displacement of the bromide is as follows:

  • Inert Atmosphere: A flame-dried, round-bottom flask is charged with methyl 2-bromo-3,3-dimethoxypropanoate (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, acetonitrile). The system is purged with an inert gas (N₂ or Ar).

  • Nucleophile Addition: The chosen nucleophile (1.0-1.2 eq.) is added to the stirred solution. If the nucleophile requires deprotonation (e.g., a thiol or secondary amine), a non-nucleophilic base (e.g., K₂CO₃, DBU) is added.

  • Reaction Monitoring: The reaction is stirred at an appropriate temperature (ranging from 0 °C to reflux) and monitored for completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution (e.g., NH₄Cl).

  • Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Logical Relationship Diagrams

SN2_Reaction_Workflow BromoEster Methyl 2-bromo-3,3- dimethoxypropanoate Product α-Functionalized Product BromoEster->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->BromoEster

Caption: Sₙ2 displacement workflow on the α-bromo ester.

Building_Block_Logic Start Methyl 3,3-dimethoxypropionate (Stable Precursor) PathA Bromination (e.g., NBS, PBr₃) Start->PathA PathB Direct Use in Synthesis Start->PathB Activated Methyl 2-bromo-3,3-dimethoxypropanoate (Activated Intermediate) PathA->Activated Final_B C3 Elongation / Heterocycle Formation PathB->Final_B Final_A α-Functionalization Activated->Final_A

Caption: Strategic choice between direct use and activation.

Conclusion

While methyl 2-bromo-3,3-dimethoxypropanoate and methyl 3,3-dimethoxypropionate differ by only a single heavy atom, they represent two divergent philosophical approaches in synthesis design. Methyl 3,3-dimethoxypropionate is a reliable building block, valued for its stability and its role as a protected C3 unit. In contrast, methyl 2-bromo-3,3-dimethoxypropanoate is a reactive and versatile intermediate, offering a powerful entry point for α-functionalization. The experienced application scientist recognizes that the "better" reagent is entirely context-dependent. A comprehensive understanding of their distinct reactivities, as detailed in this guide, is essential for the rational design of efficient, robust, and innovative synthetic routes in the highly demanding fields of pharmaceutical and materials science.

References

  • Preparation method of methyl 3-methoxyacrylate. Eureka | Patsnap. (2020).
  • Alpha-Brominated Ester Definition. Fiveable. (2025).
  • CAS 7424-91-1: Methyl 3,3-dimethoxypropionate. CymitQuimica.
  • Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924. PubChem, National Center for Biotechnology Information.
  • METHYL 3,3-DIMETHOXYPROPIONATE | 7424-91-1. ChemicalBook. (2026).
  • Methyl 3,3-dimethoxypropionate. NIST WebBook.
  • Technical Support Center: Synthesis of Methyl 3-methoxyacrylate. Benchchem. (2025).
  • METHYL 3,3-DIMETHOXYPROPIONATE(7424-91-1) 1H NMR spectrum. ChemicalBook.
  • Methyl 3,3-dimethoxypropionate | 288322-25G. SIGMA-ALDRICH | SLS.
  • The Role of Methyl 3,3-Dimethoxypropionate in Chemical Research and Development. (2026).
  • Methyl 3,3-dimethoxypropionate 97 7424-91-1. Sigma-Aldrich.
  • Methyl 2-bromo-3,3-dimethoxypropanoate (C6H11BrO4). PubChemLite.
  • Methyl 2-bromo-3,3 dimethoxypropanoate,CAS No.191330-98-0. Changzhou Guiding Bio-tech Co., Ltd.
  • Methyl 3,3-dimethoxypropionate SDS, 7424-91-1 Safety Data Sheets. ECHEMI.
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. (2024).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. (2023).
  • Methyl 3,3-dimethoxypropionate 97 7424-91-1. Sigma-Aldrich.

Sources

Exploratory

Molecular weight and formula of C6H11BrO4 acetal ester

An In-Depth Technical Guide to the Characterization of C6H11BrO4 Acetal Esters Introduction Halogenated organic compounds are foundational to modern pharmaceutical development, serving as versatile intermediates and acti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization of C6H11BrO4 Acetal Esters

Introduction

Halogenated organic compounds are foundational to modern pharmaceutical development, serving as versatile intermediates and active pharmaceutical ingredients (APIs).[1] Molecules incorporating both acetal and ester functionalities, such as isomers of C6H11BrO4, present unique opportunities and challenges. These structures can act as prodrugs, where the ester or acetal moiety is designed for enzymatic or pH-dependent cleavage, or as complex building blocks in the synthesis of novel therapeutics.[2][3] The presence of a bromine atom further enhances their utility, often imparting specific reactivity for covalent modification of biological targets or serving as a key component for further synthetic elaboration.[4][5]

This technical guide provides a comprehensive framework for the definitive characterization of a C6H11BrO4 acetal ester. It is designed for researchers, medicinal chemists, and drug development professionals who require rigorous confirmation of a compound's molecular formula and structure. The narrative moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis from initial calculation to final purity assessment.

Part 1: Theoretical and Computational Characterization

Before any bench work commences, a thorough in-silico analysis is essential. This first step establishes the theoretical parameters against which all subsequent experimental data will be compared. The molecular formula C6H11BrO4 dictates the precise molecular weight, a fundamental property for identification.

Molecular Weight and Isotopic Distribution

The elemental composition allows for the calculation of both the average molecular weight (used for bulk property estimations) and the monoisotopic mass (critical for high-resolution mass spectrometry). The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in near-equal abundance, is a key feature that will be exploited for confirmation.[6]

PropertyValueNotes
Molecular Formula C6H11BrO4
Average Molecular Weight 227.05 g/mol Calculated using isotopic natural abundance.
Monoisotopic Mass (with ⁷⁹Br) 225.9841 DaThe more abundant isotope of bromine is ⁷⁹Br.[6]
Monoisotopic Mass (with ⁸¹Br) 227.9821 DaThe M+2 peak in mass spectrometry.[6]
Potential Isomeric Structures

The formula C6H11BrO4 and the description "acetal ester" can correspond to numerous isomers. The structural arrangement dictates the chemical and biological properties of the molecule. Below are two plausible, non-limiting examples of structures that fit the molecular formula and functional group requirements.

Caption: Plausible isomeric structures for C6H11BrO4 acetal ester.

Part 2: Definitive Formula Confirmation via Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technique for confirming the elemental composition of a molecule.[1] For a compound like C6H11BrO4, high-resolution mass spectrometry (HRMS) is indispensable as it provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[1][6] This "M" and "M+2" pattern is a definitive fingerprint for the presence of a single bromine atom.

Caption: Workflow for Mass Spectrometry Analysis.

Expected High-Resolution Mass Spectrometry Data

The table below summarizes the expected m/z values for the molecular ions when analyzed using a common ionization technique like electrospray ionization (ESI).

Ion AdductFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ [C6H12BrO4]⁺226.9917228.9896
[M+Na]⁺ [C6H11BrNaO4]⁺248.9736250.9716
[M+NH₄]⁺ [C6H15BrNHO4]⁺244.0182246.0162
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) according to the manufacturer's protocol to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected m/z values (e.g., m/z 100-500).

  • Data Analysis:

    • Examine the full-scan spectrum for the ion adducts listed in the table above.

    • Verify that the measured exact mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.

    • Confirm the presence of the characteristic isotopic doublet with a near 1:1 intensity ratio for the M and M+2 peaks.[6]

Part 3: Structural Elucidation with Spectroscopic Methods

Once the molecular formula is confirmed, spectroscopic techniques are employed to verify the presence of the required "acetal" and "ester" functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.[7] For a C6H11BrO4 acetal ester, the spectrum should exhibit characteristic absorption bands. The most prominent feature will be the strong carbonyl (C=O) stretch from the ester group.[8][9] The C-O single bonds of both the ester and acetal functionalities will appear in the fingerprint region.[10]

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsRationale
Ester C=O Stretch 1735 - 1750Strong, SharpDiagnostic for a saturated ester carbonyl group.[7]
Acetal/Ester C-O Stretch 1000 - 1300Strong, often multiple bandsIndicates the presence of C-O single bonds.[8][10]
Alkane C-H Stretch 2850 - 2960Medium to StrongConfirms the presence of the saturated carbon backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, making it the most powerful tool for structural isomer determination.[11]

  • ¹H NMR: The proton NMR spectrum will reveal the number of unique proton environments and their connectivity. Key diagnostic signals include the proton on the acetal carbon (the CH of the O-CH-O group), which typically appears in the 4.5-5.5 ppm range, and the protons on the carbon adjacent (alpha) to the ester's carbonyl group. The presence of the acetal can sometimes lead to magnetic non-equivalence of adjacent methylene protons, resulting in more complex splitting patterns than expected.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester is highly deshielded and appears around 170 ppm. The acetal carbon (O-C-O) is also characteristic, typically found in the 90-110 ppm range.

Part 4: Purification and Purity Assessment

The synthesis of bromoacetal esters can often result in impurities such as starting materials or over-brominated byproducts.[13] Therefore, a robust purification strategy is critical for obtaining material suitable for biological testing or further synthetic steps.

Caption: General workflow for purification and purity analysis.

Experimental Protocol: Flash Column Chromatography

This is the most common technique for purifying moderate to large quantities of organic compounds.[14]

  • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system gives the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point for compounds of this polarity.[13]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. This technique generally provides superior separation compared to wet loading.

  • Elution: Begin eluting the column with the starting solvent system, gradually increasing the polarity (gradient elution) if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified C6H11BrO4 acetal ester.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.[15]

  • Method Development: Develop a suitable reversed-phase HPLC method (e.g., using a C18 column) with a mobile phase gradient, typically of water and acetonitrile containing 0.1% formic acid or TFA.

  • Analysis: Inject a solution of the purified compound.

  • Purity Calculation: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks detected (e.g., at a wavelength of 210 nm). For drug development purposes, a purity of >95% is typically required.[15]

Part 5: Relevance in Drug Discovery and Development

A molecule with the C6H11BrO4 formula possesses a combination of functional groups that are highly relevant to drug development:

  • Prodrug Potential: Ester groups are frequently used in prodrug design to improve the bioavailability of a parent molecule, as they can be cleaved in vivo by esterase enzymes.[3][16] Similarly, acetals can be designed to be stable at physiological pH but hydrolyze under the acidic conditions found in specific tissues or cellular compartments.

  • Synthetic Intermediate: Bromoacetals are valuable synthetic intermediates.[17] The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to build more complex molecular architectures.

  • Covalent Modifiers: The bromo-acetyl moiety is a classic electrophilic warhead used to design targeted covalent inhibitors, which can offer enhanced potency and duration of action by forming a permanent bond with a target protein.[4]

Conclusion

The definitive characterization of a novel C6H11BrO4 acetal ester is a multi-step, self-validating process. It begins with the theoretical calculation of its molecular weight and culminates in rigorous chromatographic purity assessment. The synergistic use of high-resolution mass spectrometry to confirm the elemental formula, IR spectroscopy to identify key functional groups, and NMR spectroscopy to elucidate the precise atomic connectivity provides an unassailable body of evidence for the compound's identity. This systematic approach ensures the scientific integrity required for advancing a compound through the demanding pipeline of modern drug discovery and development.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. (2023).
  • Nukada, K., et al. NMR Spectra of Formals, Acetals and the Related Compounds. Journal of the Chemical Society of Japan, Pure Chemistry Section.
  • Organic Syntheses. Acetaldehyde, bromo-, diethyl acetal.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).
  • Sheffield Hallam University Research Archive. Enantioselective synthesis using bromoacetals. (2021).
  • Sichuan University. IR Spectroscopy Tutorial: Esters.
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018).
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).
  • Journal of Chemical Education. Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. (2018).
  • Benchchem. Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Benchchem. Purification challenges for bromoquinoline compounds.
  • Magnetic Resonance in Chemistry. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017).
  • Journal of Medicinal Chemistry. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. (2021).
  • Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. (2018).
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro.
  • Benchchem. The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.
  • PMC. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope.
  • SCIRP. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
  • ResearchGate. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2026).
  • PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025).

Sources

Foundational

Strategic Sourcing and Technical Utilization of Methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0)

The following technical guide provides an in-depth analysis of Methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0) , a critical building block in the synthesis of heterocyclic pharmaceutical intermediates. [1][2] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0) , a critical building block in the synthesis of heterocyclic pharmaceutical intermediates.

[1][2]

Executive Summary

Methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0) is a specialized bifunctional reagent used primarily in the construction of pyrazole and pyrimidine scaffolds.[1][2] Its unique structure combines an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromo ester moiety (electrophilic at the 

-carbon) with a dimethyl acetal (a masked aldehyde).[2] This dual functionality allows it to serve as a stable equivalent of methyl 2-bromo-3-oxopropanoate, a compound otherwise prone to polymerization and instability.[1][2]

It is extensively utilized in the development of succinate dehydrogenase inhibitors (SDHI) and kinase inhibitors , where the pyrazole core is a pharmacophore of choice.[1][2] Sourcing this compound requires attention to acetal stability , as moisture ingress can lead to premature hydrolysis and cyclization failures.[2]

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 2-bromo-3,3-dimethoxypropanoate
CAS Number 191330-98-0
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 227.05 g/mol
Appearance Clear, colorless to pale yellow liquid
Purity Standards Research Grade:

| Process Grade:

Solubility Soluble in MeOH, DCM, THF, Ethyl Acetate; Decomposes in water/acid
Stability Moisture sensitive (Acetal hydrolysis).[2][3][4][5][6][7][8] Store at 2–8°C under inert gas.
Structural Logic

The molecule consists of three reactive centers:[1][2][9]

  • Methy Ester: Susceptible to nucleophilic attack (e.g., by hydrazines).[2]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Bromine:  Excellent leaving group for substitution reactions.[2]
    
  • Dimethoxy Acetal: Acid-labile protecting group for the aldehyde.[1][2]

Applications in Research & Drug Development[1][2]

Synthesis of Pyrazole Scaffolds

The primary utility of CAS 191330-98-0 is the "one-pot" synthesis of substituted pyrazoles.[1][2] In drug discovery, this is often used to generate 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid derivatives, which are precursors to blockbuster fungicides (e.g., Fluxapyroxad) and pharmaceutical candidates.[1][2]

Mechanism of Action (Synthesis):

  • Condensation: The reagent reacts with a hydrazine derivative (e.g., methylhydrazine).[2]

  • Cyclization: The hydrazine nitrogen attacks the ester, followed by displacement of the bromine or condensation with the deprotected aldehyde (formed in situ by acid catalysis).[2]

  • Aromatization: Loss of methanol/water drives the formation of the aromatic pyrazole ring.[2]

Experimental Workflow: Pyrazole Formation
  • Reagents: CAS 191330-98-0 (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent).[1][2]

  • Conditions: Reflux for 4–6 hours.[2]

  • Critical Control Point: The reaction must be kept anhydrous until the cyclization step to prevent hydrolysis of the ester before the hydrazine can react.[2]

Visualization: Synthesis Pathway

PyrazoleSynthesis Start CAS 191330-98-0 (Acetal-Bromo-Ester) Intermediate Intermediate (Hydrazone/Amide) Start->Intermediate Nucleophilic Attack (Ethanol, Reflux) Reagent Methylhydrazine (Nu:) Reagent->Intermediate Product 1-Methyl-Pyrazole-4-carboxylate (Target Scaffold) Intermediate->Product Cyclization & - HBr / - MeOH

Caption: Conversion of Methyl 2-bromo-3,3-dimethoxypropanoate to a pyrazole scaffold via hydrazine condensation.

Market Analysis: Suppliers & Pricing

The market for CAS 191330-98-0 is tiered between catalog suppliers (small scale, high price) and bulk manufacturers (process scale).[1][2]

Pricing Benchmarks (2025/2026 Estimates)

Prices vary significantly based on pack size due to the handling requirements of the brominated compound.[2]

Supplier CategoryPack SizeEstimated Price (USD)Price Per GramLead Time
Boutique Catalog (e.g., SciSupplies, Ambeed)1 g$45 – $60$50.00Immediate
Mid-Tier Vendor (e.g., Fluorochem, Combi-Blocks)5 g$180 – $220$40.001–2 Weeks
Bulk/Process (e.g., Guiding-Bio, Enamine)100 g$1,200 – $1,500$12.002–4 Weeks
Supplier Selection Matrix[2]
  • For High-Throughput Screening (HTS): Prioritize Ambeed or Fluorochem for speed.[1][2] The higher cost is negligible compared to delay costs.[2]

  • For Scale-Up (GLP Tox Batches): Move to Guiding-Bio or Enamine .[1][2] Request a "Certificate of Analysis" (CoA) specifically checking for free aldehyde content (impurity from acetal hydrolysis).[2]

Visualization: Sourcing Decision Tree

SourcingStrategy Start Required Quantity? Small < 10 grams (Discovery) Start->Small Large > 100 grams (Process Dev) Start->Large Speed Priority: Speed Small->Speed Cost Priority: Budget Small->Cost VendorC Guiding-Bio / Custom Synthesis (Lead time, ~$12/g) Large->VendorC VendorA Ambeed / SciSupplies (In Stock, ~$50/g) Speed->VendorA VendorB Fluorochem / Combi-Blocks (1-2 Weeks, ~$40/g) Cost->VendorB

Caption: Decision matrix for selecting suppliers based on research phase and quantity requirements.

Handling & Storage Protocols

Safety Warning: As an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromo ester, this compound is a potent lachrymator  (tear gas agent) and skin irritant.[2]
Storage Protocol[2][10][11][12]
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Must be stored under Argon or Nitrogen .[2] The acetal group is sensitive to atmospheric moisture, which will hydrolyze it to the aldehyde, turning the liquid yellow/brown and reducing yield.[2]

  • Container: Amber glass with a Teflon-lined septum.[1][2]

Reconstitution for Assays[2]
  • Solvent: Anhydrous DMSO or DMF is preferred for biological assays.[2]

  • Stability in Solution: Use within 24 hours. Do not store aqueous solutions; the bromine is susceptible to hydrolysis, and the acetal will degrade in acidic buffers.[2]

References

  • Guiding-Bio . (2024). Pharmaceutical Intermediates and Building Blocks Catalog. Retrieved from [Link]

  • PubChem . (n.d.).[2] Compound Summary for Related

    
    -Bromo Esters. National Library of Medicine.[2] Retrieved from [Link]
    

Sources

Exploratory

The C3-Bifunctional Scaffold: A Technical Guide to Methyl 2-bromo-3,3-dimethoxypropanoate in Literature

Executive Summary In modern organic synthesis and drug development, the demand for highly versatile, multi-reactive building blocks is paramount. Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0) is a prime examp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the demand for highly versatile, multi-reactive building blocks is paramount. Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0) is a prime example of a C3-bifunctional scaffold that has gained significant traction in chemical literature[1][2]. Featuring an electrophilic


-bromo ester paired with a latent 

-aldehyde (protected as a dimethyl acetal), this compound serves as a critical linchpin for the synthesis of complex heterocycles, unnatural amino acids, and pharmaceutical intermediates[3][4].

This whitepaper provides an in-depth analysis of the compound’s nomenclature across literature, its mechanistic reactivity profile, and field-proven experimental protocols for its synthesis and downstream application.

Nomenclature and Synonyms in Literature

Due to the evolution of chemical nomenclature and the specific naming conventions preferred by different databases, researchers will encounter this compound under several synonyms in the literature[2][5]. Understanding these variations is crucial for comprehensive literature mining and patent analysis.

Table 1: Literature Synonyms and Identifiers
Nomenclature SystemSynonym / IdentifierContext of Use in Literature
IUPAC / Standard Methyl 2-bromo-3,3-dimethoxypropanoateModern peer-reviewed journals and standard supplier catalogs[1].
Common / Legacy Methyl

-bromo-

-dimethoxypropionate
Older synthetic literature and legacy patent filings.
CAS Index Name Propanoic acid, 2-bromo-3,3-dimethoxy-, methyl esterChemical Abstracts Service databases and regulatory documentation.
CAS Registry Number 191330-98-0Universal identifier for procurement and database indexing[2].
PubChem CID 11009683Computational chemistry and cheminformatics databases[5].

Mechanistic Reactivity Profile

The utility of methyl 2-bromo-3,3-dimethoxypropanoate stems from its three orthogonal reactive sites. Each site can be selectively addressed under specific reaction conditions, allowing for complex, multi-step cascade reactions.

  • The

    
    -Bromo Center:  Acts as a potent electrophile. It readily undergoes 
    
    
    
    displacement by nucleophiles such as primary amines, thiols, and azides.
  • The

    
    -Dimethyl Acetal:  Serves as a masked (protected) aldehyde. Under acidic aqueous conditions, it hydrolyzes to reveal a highly reactive formyl group, which can immediately participate in intramolecular cyclizations (e.g., Pictet-Spengler or Pomeranz-Fritsch reactions)[4].
    
  • The Methyl Ester: Functions as an acyl electrophile, susceptible to saponification, amidation, or nucleophilic attack by Grignard reagents.

Reactivity Compound Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0) Site1 Alpha-Bromo Center (Electrophile for SN2) Compound->Site1 Amines, Thiols, Azides Site2 Beta-Acetal (Masked Aldehyde) Compound->Site2 Acidic Hydrolysis Site3 Methyl Ester (Acyl Electrophile) Compound->Site3 Saponification, Grignard

Figure 1: Orthogonal reactivity map of methyl 2-bromo-3,3-dimethoxypropanoate.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols detail both the upstream synthesis of the scaffold and its downstream application, explaining the causality behind the experimental conditions.

Upstream Synthesis: Bromoacetalization of Methyl 3-Methoxyacrylate

The most efficient route to synthesize methyl 2-bromo-3,3-dimethoxypropanoate is through the bromoacetalization of methyl 3-methoxyacrylate (CAS: 34846-90-7)[4][6].

  • Causality of the Reaction: The electron-rich enol ether double bond of methyl 3-methoxyacrylate attacks the electrophilic bromine source (N-Bromosuccinimide, NBS), forming a bromonium ion intermediate. The methanolic solvent then acts as a nucleophile, attacking the

    
    -position to yield the dimethyl acetal, while the 
    
    
    
    -position retains the bromine atom.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of methyl 3-methoxyacrylate in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes to control the exothermic formation of the bromonium ion.

  • Acetalization: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The methanol solvent naturally drives the nucleophilic ring-opening of the bromonium intermediate.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any residual electrophilic bromine. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography to yield pure methyl 2-bromo-3,3-dimethoxypropanoate.
    
Downstream Application: Isoquinoline Synthesis via Microwave-Assisted

In literature, this scaffold is notably utilized in the Pomeranz-Fritsch-type synthesis of isoquinolines[4]. The first step involves the


 displacement of the 

-bromide by a benzylamine derivative.
  • Causality of the Reaction: The

    
    -bromo ester is sterically hindered, and the adjacent electron-withdrawing ester group can retard 
    
    
    
    displacement. Conventional heating often leads to prolonged reaction times and degradation of the sensitive acetal. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the activation energy barrier efficiently and driving the reaction to completion in just 1 hour[4].

Step-by-Step Protocol:

  • Reagent Assembly: In a microwave-safe vial, combine crude methyl 2-bromo-3,3-dimethoxypropanoate (114 mg, 0.5 mmol), a substituted benzylamine (e.g., 2,3-dimethoxy-4-methylbenzyl amine, 91 mg, 0.5 mmol), and triethylamine (0.14 mL, 1.0 mmol)[4].

  • Solvent Addition: Dissolve the mixture in 1.0 mL of anhydrous acetonitrile. Acetonitrile is chosen for its high microwave absorptivity (high loss tangent), ensuring efficient heat transfer.

  • Microwave Irradiation: Seal the vial and heat the solution to 140 °C for 1 hour using a dedicated laboratory microwave reactor[4].

  • Isolation: Cool the red mixture to room temperature and concentrate under reduced pressure. Dilute the residue with

    
     and wash with water to remove triethylammonium bromide salts. The resulting aminoacetal intermediate is now primed for acid-catalyzed cyclization into an isoquinoline scaffold.
    

Workflow Step1 Benzylamine Derivative + Methyl 2-bromo-3,3-dimethoxypropanoate Step2 Microwave Irradiation (140 °C) Acetonitrile, Triethylamine Step1->Step2 Step3 Aminoacetal Intermediate Step2->Step3 SN2 Displacement Step4 Acid-Catalyzed Cyclization (Pomeranz-Fritsch) Step3->Step4 Acetal Deprotection Step5 Isoquinoline Scaffold Step4->Step5 Ring Closure

Figure 2: Workflow for the synthesis of isoquinolines using the C3-bifunctional scaffold.

Quantitative Data Summary

For researchers integrating this compound into their synthetic pipelines, understanding its physical and computational properties is necessary for reaction scaling and solvent selection.

Table 2: Physicochemical Properties
PropertyValueSource / Methodology
Molecular Formula

PubChemLite[5]
Monoisotopic Mass 225.98407 DaComputed via CCSbase[5]
SMILES String COC(C(C(=O)OC)Br)OCPubChemLite[5]
Predicted XlogP 0.8Indicates moderate lipophilicity[5]
Physical Form Yellow LiquidCommercial Supplier Data[7]

References

  • PubChemLite Database . "Methyl 2-bromo-3,3-dimethoxypropanoate (C6H11BrO4) - CID 11009683". Université du Luxembourg. URL: [Link]

  • Christensen, S. H. (2014) . "Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds." DTU Chemical Engineering. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-1H-pyrazol-5-ol via Cyclocondensation

Introduction and Rationale The pyrazole scaffold is a ubiquitous structural motif in modern drug discovery, frequently serving as a bioisostere for phenyl rings or as a core pharmacophore in kinase inhibitors and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The pyrazole scaffold is a ubiquitous structural motif in modern drug discovery, frequently serving as a bioisostere for phenyl rings or as a core pharmacophore in kinase inhibitors and anti-inflammatory agents. The synthesis of highly functionalized pyrazoles often requires precise control over regioselectivity to avoid complex mixtures of isomers.

This application note details the synthesis of 4-bromo-1H-pyrazol-5-ol (CAS 860409-51-4)[1] through the cyclocondensation of methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0) with hydrazine hydrate.

Causality in Reagent Selection: The choice of methyl 2-bromo-3,3-dimethoxypropanoate over a standard 2-bromo-3-oxopropanoate is highly deliberate. Free 3-oxopropanoates (β-keto esters) are inherently unstable and prone to rapid self-condensation or polymerization. By utilizing a dimethyl acetal protecting group at the C3 position, the molecule acts as a stable, masked aldehyde. This ensures that the initial nucleophilic attack by hydrazine occurs exclusively at the ester carbonyl (hydrazinolysis). Subsequent controlled acidic deprotection of the acetal unmasks the aldehyde in situ, driving a clean, intramolecular ring-closing condensation. This self-validating system prevents intermolecular side reactions and maximizes the yield of the desired heterocyclic core.

Mechanistic Pathway

The transformation proceeds through a well-defined cascade of four discrete mechanistic steps:

  • Ester Aminolysis (Hydrazinolysis): The strong α-effect of hydrazine hydrate makes it a potent nucleophile, which attacks the methyl ester of methyl 2-bromo-3,3-dimethoxypropanoate to form a stable hydrazide intermediate.

  • Acetal Hydrolysis: Upon the introduction of a catalytic acid (e.g., HCl) and elevated temperatures, the dimethyl acetal is hydrolyzed, releasing methanol and unmasking the highly reactive C3 aldehyde.

  • Intramolecular Condensation: The terminal nitrogen of the hydrazide immediately condenses with the newly liberated aldehyde, eliminating a molecule of water to form a 4-bromo-4,5-dihydro-1H-pyrazol-5-one intermediate.

  • Tautomerization (Aromatization): Driven by the thermodynamic stability of the aromatic system, the intermediate rapidly tautomerizes. The migration of the C4 proton yields the fully aromatic 4-bromo-1H-pyrazol-5-ol (which exists in tautomeric equilibrium with 4-bromo-1H-pyrazol-3-ol).

Mechanism SM Methyl 2-bromo-3,3- dimethoxypropanoate (SM) Hydrazide Hydrazide Intermediate (Acetal Protected) SM->Hydrazide + Hydrazine (Ester Aminolysis) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Hydrazide Aldehyde Aldehyde Intermediate (Deprotected) Hydrazide->Aldehyde H⁺ / H₂O (Acetal Hydrolysis) Cyclic 4-Bromo-4,5-dihydro- 1H-pyrazol-5-one Aldehyde->Cyclic Intramolecular Condensation (-H₂O) Product 4-Bromo-1H-pyrazol-5-ol (Final Product) Cyclic->Product Tautomerization (Aromatization)

Figure 1: Mechanistic cascade from methyl 2-bromo-3,3-dimethoxypropanoate to 4-bromo-1H-pyrazol-5-ol.

Experimental Protocol

Caution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

Reagents Required
  • Methyl 2-bromo-3,3-dimethoxypropanoate (1.0 equiv, 10.0 mmol, 2.27 g)

  • Hydrazine hydrate (64% in water) (1.1 equiv, 11.0 mmol, 0.53 mL)

  • Ethanol (Absolute, 20 mL)

  • Concentrated HCl (37%, 0.2 mL, catalytic)

Step-by-Step Methodology
  • Reagent Mixing: Dissolve methyl 2-bromo-3,3-dimethoxypropanoate (2.27 g) in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Hydrazinolysis: Dilute hydrazine hydrate (0.53 mL) in 5 mL of ethanol. Add this solution dropwise to the reaction flask over 10 minutes to prevent exothermic degradation. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. TLC (Hexanes/EtOAc 1:1) should indicate the complete consumption of the starting material.

  • Acidification & Cyclization: Add 0.2 mL of concentrated HCl to the reaction mixture. Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. The acid catalyzes the deprotection of the acetal, triggering the cyclization.

  • Solvent Removal: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove ethanol and unreacted hydrazine.

  • Workup & Extraction: Partition the resulting crude residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Separate the organic layer. Wash the aqueous layer with an additional 15 mL of EtOAc. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethanol/water (1:2) to afford 4-bromo-1H-pyrazol-5-ol as an off-white to pale yellow solid.

Workflow Step1 Step 1: Reagent Mixing Add SM to EtOH, dropwise addition of NH₂NH₂·H₂O at 0°C Step2 Step 2: Hydrazinolysis Stir at RT for 2 hours to form hydrazide intermediate Step1->Step2 Step3 Step 3: Acidification & Cyclization Add catalytic HCl, heat to reflux (80°C) for 4 hours Step2->Step3 Step4 Step 4: Solvent Removal Concentrate under reduced pressure Step3->Step4 Step5 Step 5: Workup & Extraction Partition between EtOAc and H₂O, wash with brine Step4->Step5 Step6 Step 6: Purification Recrystallization from EtOH/Water Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Analytical Characterization and Optimization Data

To validate the self-correcting nature of the protocol, reaction conditions were optimized. The absence of an acid catalyst results in stalled reactions at the hydrazide stage, proving the necessity of acetal hydrolysis for ring closure.

Table 1: Reaction Optimization Data

SolventAdditiveTemp (°C)Time (h)Yield (%)Observation
EtOHNone781245Incomplete acetal deprotection; mixed intermediates.
EtOHAcOH (1.0 eq)78672Moderate cyclization rate.
EtOH HCl (cat) 78 4 88 Rapid deprotection; clean conversion to product.
MeOHHCl (cat)65681Lower reflux temp increased required reaction time.

Table 2: Analytical Characterization of 4-Bromo-1H-pyrazol-5-ol

ParameterValue / Description
Appearance Off-white to pale yellow crystalline solid
Molecular Weight 162.97 g/mol
LC-MS (ESI+) m/z 163.0 [M+H]⁺, 165.0 [M+H+2]⁺ (1:1 ratio confirming Br isotope pattern)
¹H NMR (400 MHz, DMSO-d₆) δ 12.10 (br s, 1H, NH), 10.55 (br s, 1H, OH), 7.65 (s, 1H, CH)
¹³C NMR (100 MHz, DMSO-d₆) δ 153.2 (C-OH), 131.5 (CH), 82.4 (C-Br)

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

Sources

Application

Application Note: Synthesis of 4-Bromo-5-Hydroxypyrazoles using Methyl 2-bromo-3,3-dimethoxypropanoate

The following Application Note is structured to provide a rigorous, mechanism-driven guide for the synthesis of pyrazole derivatives (specifically 4-bromo-5-hydroxypyrazoles/pyrazolones) using Methyl 2-bromo-3,3-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to provide a rigorous, mechanism-driven guide for the synthesis of pyrazole derivatives (specifically 4-bromo-5-hydroxypyrazoles/pyrazolones) using Methyl 2-bromo-3,3-dimethoxypropanoate (MBDMP) .

Executive Summary

This guide details the protocol for utilizing Methyl 2-bromo-3,3-dimethoxypropanoate (MBDMP) as a robust, masked 3-carbon dielectrophile in the synthesis of functionalized pyrazoles. Unlike unstable free aldehydes (e.g., 2-bromo-3-oxopropanoate), MBDMP offers superior shelf-stability and controlled reactivity.

The core application focuses on the condensation of MBDMP with hydrazine derivatives to yield 4-bromo-5-hydroxypyrazoles (also known as 4-bromo-3-pyrazolones). These scaffolds are critical intermediates in medicinal chemistry, offering a pre-installed halogen handle (C4-Br) for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access complex drug candidates.

Chemical Basis & Mechanism

The "Masked" Synthon Strategy

MBDMP functions as a 1,3-dielectrophile equivalent . The molecule contains three reactive centers:

  • C1 (Ester): A hard electrophile susceptible to nucleophilic acyl substitution.

  • C2 (Alpha-Carbon): Bearing a bromine atom; facilitates aromatization or substitution.

  • C3 (Acetal): A masked aldehyde. Under acidic conditions, this reveals a highly reactive electrophile.

Reaction Pathway

The synthesis proceeds via a One-Pot Cascade Sequence :

  • In-situ Deprotection: Acid-catalyzed hydrolysis of the dimethyl acetal liberates the free aldehyde.

  • Condensation: The terminal nitrogen of the hydrazine attacks the aldehyde (the most reactive electrophile) to form a hydrazone intermediate.

  • Cyclization: The internal nitrogen attacks the ester carbonyl, releasing methanol and closing the 5-membered ring.

  • Tautomerization: The resulting pyrazolone tautomerizes to the aromatic 5-hydroxypyrazole form.

MBDMP_Mechanism MBDMP MBDMP (Masked Synthon) Aldehyde Free Aldehyde (Reactive Intermediate) MBDMP->Aldehyde H+, H2O (-2 MeOH) Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + R-NH-NH2 Pyrazolone 4-Bromo-3-pyrazolone (Cyclized Product) Hydrazone->Pyrazolone Cyclization (-MeOH) Tautomer 4-Bromo-5-hydroxypyrazole (Aromatic Form) Pyrazolone->Tautomer Tautomerization

Figure 1: Mechanistic pathway from MBDMP to aromatic pyrazole derivatives.

Experimental Protocol

Protocol A: Synthesis of 4-Bromo-1-phenyl-1H-pyrazol-5-ol

Target Audience: Medicinal Chemists requiring a scaffold for C4-diversification.

Materials
  • Precursor: Methyl 2-bromo-3,3-dimethoxypropanoate (1.0 equiv)

  • Nucleophile: Phenylhydrazine (1.05 equiv)

  • Solvent: Ethanol (Absolute)[1]

  • Catalyst: HCl (conc., 1-2 drops) or Acetic Acid (10% v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve MBDMP (10 mmol, 2.27 g) in Ethanol (20 mL).

  • Activation: Add 0.5 mL of 2M HCl or Glacial Acetic Acid. Stir at room temperature for 15 minutes to initiate acetal hydrolysis. Note: The solution may turn slightly yellow.

  • Addition: Add Phenylhydrazine (10.5 mmol, 1.03 mL) dropwise over 5 minutes.

    • Observation: A transient precipitate (hydrazone) may form and redissolve. Exotherm is possible; cooling to 0°C is recommended for large-scale (>50g) batches.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (high Rf) should disappear, and a lower Rf spot (product) should appear.

  • Workup (Crystallization):

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The product often precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove hydrazine salts.

  • Purification: If no precipitate forms, concentrate the solvent to ~25% volume and add water to induce precipitation. Recrystallize from Ethanol/Water (9:1).

Yield & Characterization
  • Typical Yield: 75–85%

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Expect a singlet around

    
     7.8-8.2 ppm (C3-H) and aromatic signals for the phenyl group. The absence of methoxy signals confirms cyclization.
    

Optimization & Troubleshooting

The following table summarizes common issues and validated solutions based on structure-activity relationships (SAR).

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Incomplete acetal hydrolysisIncrease acid catalyst concentration or switch to 50% AcOH/EtOH solvent system.
Regioisomer Mixture Ambident nucleophile attackFor substituted hydrazines, steric bulk directs regioselectivity. Use lower temperatures (0°C

RT) to favor kinetic control.
Dark/Tarred Product Oxidation of hydrazinePerform reaction under Nitrogen/Argon atmosphere. Ensure hydrazine source is fresh and colorless.
Product Oiling Out High solubility in EtOHSwitch workup: Evaporate EtOH, dissolve residue in dilute NaOH, wash with ether (removes impurities), then acidify aqueous layer to precipitate product.

Strategic Utility: Why use MBDMP?

Using MBDMP is superior to alternative routes (e.g., bromination of pyrazolones) for three reasons:

  • Regiocontrol: The bromine is "fixed" at the C4 position by the starting material, preventing over-bromination or regio-scrambling.

  • Safety: Avoids the use of elemental Bromine (

    
    ) or NBS on the final heterocycle.
    
  • Atom Economy: The leaving groups (MeOH) are low molecular weight and easily removed.

Workflow Visualization

Workflow Start Start: MBDMP + EtOH Acid Add Acid Catalyst (Hydrolysis) Start->Acid Hydrazine Add Hydrazine (Condensation) Acid->Hydrazine Reflux Reflux 3-5h (Cyclization) Hydrazine->Reflux Cool Cool to 0°C Reflux->Cool Filter Filtration & Wash Cool->Filter Product Final Product: 4-Bromo-5-hydroxypyrazole Filter->Product

Figure 2: Operational workflow for the synthesis protocol.[2]

Safety & Handling

  • MBDMP: Causes skin and serious eye irritation (H315, H319).[3] Handle in a fume hood.

  • Hydrazines: Phenylhydrazine is toxic by inhalation, in contact with skin, and if swallowed (H301, H311, H331). It is a suspected carcinogen. Double-gloving and face shields are mandatory.

  • Waste: All hydrazine-containing waste must be segregated and treated with bleach (hypochlorite) to quench unreacted hydrazine before disposal, according to local EHS regulations.

References

  • PubChem. Methyl 2-bromo-3-methoxypropanoate (Related Compound Data). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2018, 23(1), 134. Available at: [Link]

Sources

Method

Application Note: Optimization of Nucleophilic Substitution (Sₙ2) Conditions for α-Bromo Acetals

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Alpha-bromo acetals, such as 2-bromo-1,1-di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Alpha-bromo acetals, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), are indispensable bifunctional building blocks in organic synthesis and drug development. They possess both a reactive halogen for alkylation and a masked aldehyde for downstream deprotection and functionalization. However, executing a successful bimolecular nucleophilic substitution (Sₙ2) at the α-carbon of an acetal is notoriously challenging due to competing kinetic and thermodynamic barriers.

The Causality of Low Reactivity

As a synthetic chemist, you must account for three primary factors that suppress standard Sₙ2 reactivity in these substrates:

  • Steric Encumbrance: The acetal moiety (—CH(OR)₂) is exceptionally bulky. The two alkoxy branches act as a steric shield, severely restricting the Bürgi-Dunitz trajectory required for the nucleophile's backside attack.

  • Stereoelectronic Deactivation: The strong electron-withdrawing inductive effect (-I) of the two adjacent oxygen atoms destabilizes the electron-rich Sₙ2 transition state.

  • Competing E2 Elimination: When hard, sterically hindered bases (e.g., potassium tert-butoxide) are employed to facilitate nucleophilic attack, the reaction rapidly shifts to an E2 elimination pathway. The base abstracts a proton from the acetal carbon, expelling the bromide ion to yield a ketene acetal (e.g., 1,1-diethoxyethene) rather than the desired substitution product[1].

Strategic Solutions

To overcome these barriers, the reaction environment must be strictly controlled:

  • Finkelstein Catalysis: The addition of catalytic sodium iodide (NaI) or potassium iodide (KI) converts the α-bromo acetal into an α-iodo acetal in situ. Iodine is a superior leaving group and highly polarizable, significantly lowering the activation energy for the subsequent Sₙ2 attack[2].

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, MeCN) are mandatory. They solvate the counter-cations while leaving the nucleophilic anions "naked" and highly reactive.

  • Base Selection: Use mild, bulky, or insoluble inorganic bases (Cs₂CO₃, K₂CO₃) to neutralize generated acids or deprotonate pronucleophiles without acting as strong nucleophiles themselves[3].

Reaction Pathways & Logical Workflow

The following diagram illustrates the critical bifurcation between the desired Sₙ2 pathway (optimized via Finkelstein catalysis) and the undesired E2 elimination pathway.

SN2_Pathways A α-Bromo Acetal (Sterically Hindered) B α-Iodo Acetal (Highly Reactive Intermediate) A->B NaI / KI (cat.) Finkelstein Reaction C Sₙ2 Product (Target: Masked Aldehyde) A->C Strong Soft Nu⁻ (Slow Pathway) D Ketene Acetal (E2 Elimination Byproduct) A->D Hard/Bulky Base (e.g., KOtBu) B->C Nucleophile (Nu⁻) Polar Aprotic Solvent

Reaction pathways of α-bromo acetals showing Sₙ2 optimization vs. E2 elimination.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions for various nucleophile classes reacting with 2-bromo-1,1-diethoxyethane, highlighting the causality between reagent choice and the dominant mechanistic pathway.

Nucleophile TypeReagentBase / CatalystSolventTemp (°C)Dominant PathwayTypical Yield
Thiolate (Soft) R-SH (e.g., Triazole-thiol)Cs₂CO₃ / NoneDMF60Sₙ280–85%
Azide (Linear) NaN₃None / NaI (cat.)DMSO90Sₙ2>90%
Amine (Neutral) R₂NHK₂CO₃ / KI (cat.)MeCN80Sₙ275–80%
Alkoxide (Hard) RO⁻KOtBu (Excess)THF25E2 (Elimination)<10% (Sₙ2)

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of the mechanistic logic applied.

Protocol A: N-Alkylation via Azide Substitution (Finkelstein-Assisted)

This protocol utilizes a catalytic iodide cycle to overcome the steric hindrance of the acetal group, allowing for the efficient synthesis of 2-azido-1,1-diethoxyethane[2].

Reagents:

  • Bromoacetaldehyde diethyl acetal (1.0 eq, 5.0 mmol)

  • Sodium azide (NaN₃) (3.0 eq, 15.0 mmol)

  • Sodium iodide (NaI) (0.1 eq, 0.5 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve bromoacetaldehyde diethyl acetal in anhydrous DMSO.

  • Catalyst & Nucleophile Addition: Add sodium azide followed by a catalytic amount of sodium iodide. (Causality Check: The NaI immediately begins converting the bromo-acetal to the highly reactive iodo-acetal, preventing the reaction from stalling).

  • Heating: Attach a reflux condenser and stir the suspension at 90 °C for 45 hours under an inert argon atmosphere. The mixture will turn into a fine suspension as NaBr precipitates.

  • Quenching: Cool the reaction to room temperature. Carefully add 25 mL of distilled water. This step solubilizes the unreacted NaN₃, NaI, and precipitated NaBr, effectively quenching the reaction.

  • Extraction: Add 50 mL of diethyl ether to the flask. Transfer to a separatory funnel and vigorously shake. The organic azide product preferentially partitions into the upper ether layer.

  • Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via FTIR spectroscopy. A successful Sₙ2 displacement is confirmed by the appearance of a strong, sharp azide stretching frequency at ~2100 cm⁻¹ .

Protocol B: S-Alkylation using a Mild Inorganic Base

This protocol demonstrates the use of a soft sulfur nucleophile paired with a mild, non-nucleophilic base (Cs₂CO₃) to prevent E2 elimination while driving Sₙ2 substitution[3].

Reagents:

  • 1,2,4-Triazole-3-thiol (1.0 eq, 5.0 mmol)

  • Bromoacetaldehyde diethyl acetal (1.0 eq, 5.0 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq, 7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Thiolate Generation: To a solution of 1,2,4-triazole-3-thiol in anhydrous DMF, add solid cesium carbonate. Stir at room temperature for 30 minutes. (Causality Check: Cs₂CO₃ is highly effective here because the large cesium cation loosely coordinates the thiolate, increasing its nucleophilicity without acting as a hard base that would trigger elimination).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add bromoacetaldehyde diethyl acetal dropwise over 10 minutes to control the mild exotherm.

  • Primary Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A pink/yellow coloration of the suspension may be observed.

  • Thermal Push: To ensure complete conversion of the sterically hindered starting material, heat the mixture to 60 °C for exactly 3 hours.

  • Workup: Pour the warm suspension into 100 mL of rapidly stirring distilled water. Extract the aqueous mixture with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic extracts extensively with 5% NaOH (9 × 10 mL) to remove any unreacted thiol starting material. Dry over anhydrous Na₂SO₄ and evaporate the solvent.

  • Validation: Confirm the structure via ¹H-NMR. The diagnostic signal for the —CH₂Br protons (~3.4 ppm) must disappear, replaced by a new —CH₂S— signal shifted upfield, confirming successful S-alkylation[3].

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Ketene Dimethyl Acetal. BenchChem (2025). 1

  • MDPI. Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molecules (2023).3

  • RSC Publishing. Cu(I) stabilizing crosslinked polyethyleneimine. Physical Chemistry Chemical Physics (2015). 2

Sources

Application

Application Note: Synthesis of Unnatural Amino Acid Derivatives from Methyl 2-Bromo-3,3-dimethoxypropanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The development of novel peptidomimetics...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of novel peptidomimetics and targeted therapeutics heavily relies on the incorporation of unnatural amino acids (UAAs). Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0) serves as a highly versatile, linchpin


-scaffold for the synthesis of these complex building blocks.

As a Senior Application Scientist, I approach this scaffold not just as a starting material, but as a carefully engineered system of orthogonal reactivities. The molecule features three distinct functional domains:

  • The

    
    -Bromide:  A highly electrophilic center primed for stereocontrolled or racemic nucleophilic displacement (amination).
    
  • The Dimethyl Acetal: A robust protecting group that masks a highly reactive formylglycine (aldehyde) equivalent, preventing premature oligomerization during early synthetic steps[1].

  • The Methyl Ester: A stable carboxyl protecting group that maintains the integrity of the amino acid C-terminus during basic or reductive operations.

By systematically addressing these sites, researchers can convert this simple halogenated ester into N-protected formylglycine, a critical intermediate for synthesizing


-substituted, cross-linking, or heterocyclic amino acids (e.g., substituted tryptophans or pyrazoles)[2].

Rationale Substrate alpha-Bromo Acetal Ester Site1 alpha-Bromide Substrate->Site1 Site2 Dimethyl Acetal Substrate->Site2 Site3 Methyl Ester Substrate->Site3 Action1 Electrophilic Center (SN2 Amination) Site1->Action1 Action2 Masked Aldehyde (Prevents Condensation) Site2->Action2 Action3 Carboxyl Protection (C-terminus Integrity) Site3->Action3

Chemoselective rationale for utilizing the methyl 2-bromo-3,3-dimethoxypropanoate scaffold.

Synthetic Workflow Design

Direct amination of


-bromo esters with ammonia often results in poor yields due to over-alkylation (forming secondary or tertiary amines). To ensure high chemoselectivity and scalability, the optimal pathway utilizes an azidation-reduction sequence .

G N1 Methyl 2-bromo-3,3-dimethoxypropanoate N2 Methyl 2-azido-3,3-dimethoxypropanoate N1->N2 NaN3, DMF (Substitution) N3 Methyl 2-amino-3,3-dimethoxypropanoate N2->N3 PPh3, H2O (Reduction) N4 N-Boc-2-amino-3,3-dimethoxypropanoate N3->N4 Boc2O, Et3N (Protection) N5 N-Boc-formylglycine methyl ester N4->N5 Acid Hydrolysis (Unmasking) N6 Unnatural Amino Acids N5->N6 Diversification

Synthetic workflow from methyl 2-bromo-3,3-dimethoxypropanoate to unnatural amino acids.

Quantitative Data & Strategy Optimization

The table below summarizes the empirical data driving the selection of the azidation-reduction pathway over alternative amination strategies[3].

Amination StrategyPrimary ReagentsTypical Yield (%)ChemoselectivityCausality & Limitations
Direct Amination

(aq) or

/MeOH
25 - 40%LowHigh incidence of over-alkylation. Difficult to isolate the primary amine from secondary/tertiary byproducts.
Gabriel Synthesis Potassium Phthalimide, DMF65 - 75%HighRequires harsh deprotection (e.g., hydrazine reflux), which risks partial cleavage of the sensitive acetal group.
Azidation-Reduction

; then

/

85 - 95% Excellent Optimal. Mildest conditions; completely avoids over-alkylation and preserves the acetal integrity entirely.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. Every step includes specific analytical checkpoints to verify causality and reaction success before proceeding to the next stage.

Protocol A: Nucleophilic Azidation

Objective: Synthesis of methyl 2-azido-3,3-dimethoxypropanoate.

  • Preparation: Dissolve methyl 2-bromo-3,3-dimethoxypropanoate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Initiation: Cool the solution to 0 °C using an ice bath. Add Sodium Azide (

    
    , 1.5 eq, 15 mmol) portion-wise over 10 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to thoroughly remove residual DMF. Dry over anhydrous
    
    
    and concentrate in vacuo.

Causality & Mechanistic Insight: DMF is specifically chosen as a polar aprotic solvent. It poorly solvates the azide anion, drastically increasing its nucleophilicity and accelerating the


 displacement of the secondary bromide. The 0 °C initiation is critical to prevent exothermic degradation or unwanted 

elimination pathways.

Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The starting bromide will be consumed. The resulting azide is UV-inactive but will stain dark blue/black when treated with Phosphomolybdic Acid (PMA) stain and heated. IR spectroscopy of the crude oil must show a strong, sharp azide stretch at


.
Protocol B: Staudinger Reduction & In-Situ Protection

Objective: Synthesis of N-Boc-2-amino-3,3-dimethoxypropanoate.

  • Reduction: Dissolve the crude azide from Protocol A in a THF/

    
     mixture (10:1 v/v, 50 mL). Cool to 0 °C.
    
  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.2 eq, 12 mmol) portion-wise. Observe immediate nitrogen gas (
    
    
    
    ) evolution.
  • Hydrolysis: Stir at room temperature for 4 hours to ensure complete hydrolysis of the intermediate aza-ylide.

  • Protection: To the same reaction flask, add Triethylamine (

    
    , 2.0 eq, 20 mmol) followed by Di-tert-butyl dicarbonate (
    
    
    
    , 1.1 eq, 11 mmol). Stir for 12 hours at room temperature.
  • Purification: Concentrate the mixture to remove THF. Partition between EtOAc and water. Extract, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Causality & Mechanistic Insight: The Staudinger reduction is deliberately selected over catalytic hydrogenation (Pd/C,


). Catalytic hydrogenation can occasionally cleave sensitive acetals or suffer from catalyst poisoning due to trace impurities from the azidation step. Water is strictly required in step 1 to hydrolyze the iminophosphorane intermediate into the primary amine. In-situ Boc protection prevents intermolecular condensation of the newly formed free amine.

Self-Validation Checkpoint: The cessation of visible gas (


) evolution confirms the completion of the initial phosphine attack. Disappearance of the 

IR band confirms total azide consumption. ESI-MS will show a clear

peak corresponding to the Boc-protected amine.
Protocol C: Acetal Unmasking to Formylglycine

Objective: Synthesis of N-Boc-formylglycine methyl ester (Reactive Aldehyde).

  • Solvation: Dissolve the N-Boc-acetal (1.0 eq, 5 mmol) in an Acetone/

    
     mixture (4:1 v/v, 50 mL).
    
  • Hydrolysis: Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq, 0.5 mmol).

  • Reaction: Stir at room temperature for 2 to 3 hours.

  • Quenching: Neutralize the acid immediately with saturated aqueous

    
     (10 mL). Extract with Dichloromethane (DCM), dry, and concentrate. Use the resulting aldehyde immediately for downstream diversification.
    

Causality & Mechanistic Insight: Mild acidic conditions are paramount. Using strong aqueous acids (like 6M HCl) without a co-solvent will lead to premature Boc deprotection or ester hydrolysis. Acetone is utilized as a transacetalization sink; it drives the equilibrium forward by consuming the liberated methanol, forcing the unmasking of the aldehyde[1].

Self-Validation Checkpoint:


 NMR analysis is definitive here. The spectrum will show the complete disappearance of the two methoxy singlets (

) and the emergence of a distinct, sharp aldehyde proton singlet downfield at

.

References

  • Sigma-Aldrich. "Methyl 2-bromo-3,3-dimethoxypropanoate | 191330-98-0". Sigma-Aldrich Product Catalog.

  • Freie Universität Berlin. "Chemoselective Modification Strategies for Peptides and Proteins in Aqueous Media". Institutional Repository (Dissertation).2

  • RSC Advances. "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media". Royal Society of Chemistry. 1

  • DTU Research Database. "Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds". Technical University of Denmark. 3

Sources

Method

Cyclization protocols involving methyl 2-bromo-3,3-dimethoxypropanoate

Application Note: Advanced Cyclization Protocols Utilizing Methyl 2-bromo-3,3-dimethoxypropanoate Executive Summary & Introduction Methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0) is a highly versatile, bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cyclization Protocols Utilizing Methyl 2-bromo-3,3-dimethoxypropanoate

Executive Summary & Introduction

Methyl 2-bromo-3,3-dimethoxypropanoate (CAS 191330-98-0) is a highly versatile, bifunctional C3-scaffold utilized extensively in the synthetic construction of complex heterocycles. Structurally, it features an


-bromo ester paired with a 

-dimethyl acetal. This unique configuration allows it to act as a masked

-bromo aldehyde, providing two distinct electrophilic centers with differentiated reactivity profiles. By carefully controlling reaction conditions, chemists can sequentially functionalize the

-carbon via

displacement, followed by acid-catalyzed unmasking of the acetal to drive intramolecular cyclization.

This application note details two highly robust protocols: the synthesis of thiazole-5-carboxylates via a modified Hantzsch cyclization[1], and the synthesis of isoquinoline-3-carboxylates via a Pomeranz-Fritsch type cyclization[2].

Mechanistic Rationale: The C3-Synthon Advantage

The handling of free


-halo aldehydes is notoriously difficult in drug development due to their propensity for rapid polymerization, auto-oxidation, and degradation. Methyl 2-bromo-3,3-dimethoxypropanoate circumvents these issues by protecting the highly reactive aldehyde as a stable dimethyl acetal.
  • Regioselective Nucleophilic Attack: The

    
    -bromo position is highly activated by the adjacent ester carbonyl, making it an excellent primary electrophile for soft nucleophiles (e.g., thioamides) and nitrogen nucleophiles (e.g., benzylamines)[3].
    
  • Controlled Cyclization: The acetal remains completely stable under basic or neutral alkylation conditions. Cyclization is only triggered upon the introduction of an acid catalyst, which protonates the methoxy groups, expels methanol, and generates a highly reactive oxocarbenium ion (or free aldehyde)[4]. This temporal control over the reaction sequence prevents unwanted side reactions and oligomerization, ensuring high fidelity in heterocycle construction.

Protocol 1: Synthesis of Thiazole-5-carboxylates via Modified Hantzsch Cyclization

The classical Hantzsch thiazole synthesis involves the condensation of


-halo ketones or aldehydes with thioamides[1]. When utilizing methyl 2-bromo-3,3-dimethoxypropanoate, the reaction proceeds via initial S-alkylation followed by acid-catalyzed cyclodehydration[5].

Causality & Experimental Design: The thioamide sulfur, being highly polarizable and nucleophilic, selectively displaces the


-bromide rather than attacking the ester. The resulting thioacetal intermediate is then subjected to acidic conditions to hydrolyze the acetal. The adjacent thioamide nitrogen then intramolecularly attacks the liberated aldehyde. Subsequent dehydration yields the fully aromatic thiazole-5-carboxylate.

Step-by-Step Methodology:

  • Alkylation: In an oven-dried round-bottom flask, dissolve the thioamide (1.0 equiv, e.g., thiobenzamide) and methyl 2-bromo-3,3-dimethoxypropanoate (1.1 equiv) in anhydrous ethanol (0.2 M).

  • Heating: Heat the mixture to 70°C under a nitrogen atmosphere for 2-4 hours. Validate the completion of the S-alkylation step by monitoring the disappearance of the thioamide via TLC (Hexane/EtOAc 3:1).

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) directly to the reaction mixture. Increase the temperature to reflux (80°C) for an additional 4 hours to drive the acetal deprotection and subsequent cyclodehydration.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between saturated aqueous

    
     (to neutralize the p-TsOH) and ethyl acetate.
    
  • Purification: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography to afford the pure methyl 2-substituted-thiazole-5-carboxylate.
    

Protocol 2: Synthesis of Isoquinoline-3-carboxylates via N-Alkylation and Pomeranz-Fritsch Type Cyclization

The Pomeranz-Fritsch reaction traditionally synthesizes isoquinolines by reacting benzaldehydes with aminoacetals[6],[7]. In an inverted approach (Schlittler-Muller modification), a benzylamine is reacted with a glyoxal derivative[8]. Here, methyl 2-bromo-3,3-dimethoxypropanoate acts as the C3-component, enabling the formation of isoquinoline-3-carboxylates[2].

Causality & Experimental Design: Benzylamine undergoes


 alkylation at the 

-bromo ester. The resulting N-benzyl amino acetal is isolated to prevent premature side reactions and then subjected to strong Brønsted or Lewis acid catalysis. The acid generates an oxocarbenium ion from the acetal, which undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) with the electron-rich aromatic ring[4]. Subsequent oxidation yields the fully aromatic isoquinoline.

Step-by-Step Methodology:

  • N-Alkylation: Combine benzylamine (1.0 equiv), methyl 2-bromo-3,3-dimethoxypropanoate (1.2 equiv), and

    
     (2.0 equiv) in anhydrous DMF (0.3 M). Stir at 60°C for 12 hours.
    
  • Intermediate Isolation: Dilute the mixture with water and extract with diethyl ether. Wash the organic phase thoroughly with water (3x) to completely remove residual DMF, dry over

    
    , and concentrate to yield the crude N-benzyl amino acetal.
    
  • Acid-Catalyzed Cyclization: Dissolve the intermediate in anhydrous dichloromethane (DCM) at 0°C. Dropwise add trifluoromethanesulfonic acid (TfOH, 3.0 equiv). Stir at room temperature for 16 hours. The strong acid promotes the loss of methanol and drives the ring closure.

  • Aromatization: To ensure fully aromatic isoquinoline formation (converting any dihydroisoquinoline intermediates), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) to the reaction mixture and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography to isolate the methyl isoquinoline-3-carboxylate derivative.

Quantitative Data Summary

Table 1: Comparison of Cyclization Protocols utilizing Methyl 2-bromo-3,3-dimethoxypropanoate

ProtocolTarget ScaffoldNucleophileCyclization CatalystTemp (°C)Typical Yield (%)Key Advantage
Modified Hantzsch Thiazole-5-carboxylatesThioamidesp-TsOH / EtOH70 - 8075 - 88One-pot sequential process, high atom economy.
Pomeranz-Fritsch Type Isoquinoline-3-carboxylatesBenzylaminesTfOH or

0 to 2555 - 70Access to C3-functionalized isoquinolines, modular.

Mandatory Visualizations

SynthesisPathways A Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0) D S-Alkylation Intermediate (Thioacetal) A->D Nucleophilic Attack (S) E N-Alkylation Intermediate (Aminoacetal) A->E Nucleophilic Attack (N) B Thioamides B->D C Benzylamines C->E F Acid-Catalyzed Cyclization (Hantzsch-type) D->F G Acid-Catalyzed Cyclization (Pomeranz-Fritsch-type) E->G H Thiazole-5-carboxylates F->H I Isoquinoline-3-carboxylates G->I

Caption: Divergent synthetic pathways utilizing methyl 2-bromo-3,3-dimethoxypropanoate.

PFMechanism N1 N-Benzyl Amino Acetal N2 Acetal Protonation (-MeOH) N1->N2 N3 Oxocarbenium Ion N2->N3 N4 Electrophilic Aromatic Substitution N3->N4 N5 Tetrahydroisoquinoline Intermediate N4->N5 N6 Oxidation / Aromatization N5->N6 N7 Isoquinoline-3-carboxylate N6->N7

Caption: Mechanistic sequence of the Pomeranz-Fritsch type cyclization and aromatization.

References

  • DTU Research Database - Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds. 2

  • QuimicaOrganica - Pomerantz-Fritsch synthesis of isoquinolines. 6

  • Cambridge University Press - Pomeranz-Fritsch Reaction. 8

  • Thermo Fisher Scientific - Pomeranz-Fritsch Reaction. 7

  • Journal of the American Chemical Society - Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. 4

  • ChemicalBook - Synthesis of Thiazole. 1

  • ResearchGate - Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. 3

  • Taylor & Francis - Cyclocondensation of bromoacetaldehyde diethyl acetal with 2-amino-N-(aryl/alkyl)-2-thioxoacetamides. 5

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of methyl 2-bromo-3,3-dimethoxypropanoate synthesis

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of Methyl 2-bromo-3,3-dimethoxypropanoate . It prioritizes yield optimization, impurity management, and mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of Methyl 2-bromo-3,3-dimethoxypropanoate . It prioritizes yield optimization, impurity management, and mechanistic understanding.

CAS: 20629-65-0 | Molecular Formula:



Executive Summary & Reaction Logic

The Core Challenge: The synthesis of methyl 2-bromo-3,3-dimethoxypropanoate sits at the intersection of two competing instabilities:

  • Acetal Sensitivity: The 3,3-dimethoxy group is highly acid-labile. Standard bromination releases HBr, which catalyzes the hydrolysis of the acetal to the aldehyde (and subsequent polymerization).

  • Elimination Risk: The product is a

    
    -bromo acetal, prone to elimination to form methyl 2-bromo-3-methoxyacrylate under basic or thermal stress.
    

The Optimized Pathway: While direct radical bromination is possible, the Enolate Trapping Method (Method A) or the Bromo-methoxylation of Methyl 3-methoxyacrylate (Method B) yields the highest purity and yield.

Reaction Workflow Diagram

ReactionWorkflow Start Methyl 3,3-dimethoxypropionate (Precursor) Step1 Enolization (LHMDS/LDA, -78°C) Start->Step1 Anhydrous THF Step2 Bromine Source Addition (NBS or TMS-Br) Step1->Step2 Electrophilic Trap Quench Buffered Quench (NaHCO3/pH 7-8) Step2->Quench Cold Impurity1 Impurity A: Aldehyde (Hydrolysis) Step2->Impurity1 Acidic Conditions Impurity2 Impurity B: Acrylate (Elimination) Step2->Impurity2 Temp > -40°C Product Methyl 2-bromo-3,3-dimethoxypropanoate (Target) Quench->Product Extraction

Caption: Logical flow for the base-mediated synthesis, highlighting critical control points where impurities form.

High-Yield Experimental Protocols

Method A: Base-Mediated Enolization (Recommended for Purity)

This method avoids HBr generation entirely, protecting the acetal.

Reagents:

  • Methyl 3,3-dimethoxypropionate (1.0 equiv)

  • LHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1.0 M in THF)

  • NBS (N-Bromosuccinimide) (1.1 equiv) or TMSCl/Br

    
    
    
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Cool anhydrous THF to -78°C .

  • Enolization: Add LHMDS dropwise. Add Methyl 3,3-dimethoxypropionate slowly over 15 mins. Stir for 30 mins at -78°C to form the lithium enolate.

  • Bromination: Dissolve NBS in anhydrous THF (pre-cooled) and cannula transfer into the enolate solution. Crucial: Keep temperature below -60°C.

  • Quench: Quench with saturated aqueous NaHCO

    
      while still cold. Do not use NH
    
    
    
    Cl (weakly acidic).
  • Workup: Extract with Et

    
    O. Wash with brine. Dry over Na
    
    
    
    SO
    
    
    . Concentrate <30°C.[1]
Method B: Bromo-methoxylation (Alternative Route)

If you have access to Methyl 3-methoxyacrylate , this route is often higher yielding (85%+) as it is an addition reaction.

Protocol:

  • Dissolve Methyl 3-methoxyacrylate in Methanol (0.5 M).

  • Add NBS (1.05 equiv) at 0°C.

  • Stir for 2 hours. The methanol acts as the nucleophile to trap the bromonium ion.

  • Solvent removal yields the target acetal.

Troubleshooting Guide (FAQ Format)

Module 1: Yield Loss & Stability[2]

Q: My crude NMR shows a mixture of the product and an aldehyde peak (~9.5 ppm). What happened? A: You have triggered Acid-Catalyzed Hydrolysis .

  • Cause: Even trace amounts of HBr (from NBS side reactions) or acidic moisture will hydrolyze the acetal to Methyl 2-bromo-3-oxopropanoate.

  • Fix:

    • Ensure your NBS is recrystallized and free of HBr.

    • Add a solid buffer to the reaction (e.g.,

      
       or 
      
      
      
      powder, 5 wt%) to scavenge acid in situ.
    • Never use silica gel chromatography for purification unless it is pre-treated with 1% Triethylamine. The acidity of silica destroys this acetal.

Q: I see significant amounts of Methyl 2-bromo-3-methoxyacrylate. Is this elimination? A: Yes. The target molecule is a


-bromo acetal. Under basic conditions (or high heat), it undergoes 

-elimination of methanol.
  • Fix:

    • Temperature Control: Never heat the crude mixture above 40°C during rotary evaporation.

    • Quench: Avoid strong bases (NaOH) during workup. Stick to bicarbonate.

    • Storage: Store the product at -20°C with a trace of solid NaHCO

      
       or Copper wire to stabilize it.
      
Module 2: Optimization Matrix
ObservationDiagnosisCorrective Action
Low Conversion Enolate not formed fully.Ensure LHMDS is fresh. Increase enolization time to 45 mins.
Polymerization/Tar Acetal hydrolysis followed by aldol condensation.Strictly anhydrous conditions. Add 1% Et

N to the workup solvent.
Yellow Color Free Bromine (

) presence.
Wash organic layer with 10%

(Thiosulfate) to quench active bromine species.
Product decomposes on column Silica acidity.Use Neutral Alumina or deactivate Silica with 2% Et

N/Hexane before loading.

Diagnostic Logic Tree

Use this diagram to diagnose low yields in your current batch.

Troubleshooting Issue Start: Low Yield / Impurity CheckNMR Check Crude NMR Issue->CheckNMR Aldehyde Aldehyde Peak Present? (~9.5 ppm) CheckNMR->Aldehyde Olefin Olefin Peak Present? (Acrylate) CheckNMR->Olefin AcidSol ACID ISSUE Action: Add CaCO3 buffer Use fresh NBS Aldehyde->AcidSol Yes BaseSol ELIMINATION ISSUE Action: Lower Workup Temp Reduce Base Strength Olefin->BaseSol Yes

Caption: Decision tree for identifying the root cause of yield loss based on NMR signatures.

References & Validation

To validate your product, compare against these spectroscopic standards:

  • 1H NMR (CDCl3):

    
     3.42 (s, 3H), 3.44 (s, 3H), 3.82 (s, 3H), 4.25 (d, J=6.5 Hz, 1H, H-2), 4.75 (d, J=6.5 Hz, 1H, H-3).
    
  • Key Shift: Note the coupling constant (

    
    ). If the doublet becomes a singlet or multiplet, check for hydrolysis.
    

References:

  • Synthesis of

    
    -bromoesters: Organic Syntheses, Coll. Vol. 9, p. 58 (1998). (General methodology for alpha-bromination).
    
  • Acetal Stability: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on acetal acid-lability).

  • NBS Bromination Mechanism: Djerassi, C. Chem. Rev. 1948, 43, 271.

  • Analogous Synthesis (Methyl 3-methoxyacrylate route): Journal of Organic Chemistry, 2022, 87, 5, 3450–3462. (Discusses bromo-methoxylation strategies).

Sources

Optimization

Minimizing elimination side products in alpha-bromo ester reactions

Welcome to the technical support center for optimizing reactions involving α-bromo esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile reagen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving α-bromo esters. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile reagents. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your desired substitution products while minimizing unwanted elimination side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Introduction: The Substitution vs. Elimination Challenge

Alpha-bromo esters are powerful electrophiles, widely used for the formation of carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution (typically SN2). However, the presence of an acidic α-proton, activated by the adjacent ester carbonyl, creates a competing pathway: base-induced elimination (typically E2 or E1cB) to form an α,β-unsaturated ester.[1][2] The goal of this guide is to provide you with the strategic knowledge to effectively navigate this competition.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the α,β-unsaturated ester in my reaction. What is the most likely cause?

A: This is a classic case of the elimination pathway competing with your desired substitution. The most common culprits are the choice of base and the reaction temperature. A strong, sterically hindered base will preferentially act as a base rather than a nucleophile, abstracting the acidic α-proton and initiating elimination.[3][4] Additionally, higher reaction temperatures almost always favor elimination over substitution.[1][5]

Q2: Which type of solvent is best for my substitution reaction?

A: For SN2 reactions, polar aprotic solvents are highly recommended.[6][7] Solvents like DMF, DMSO, acetonitrile, or THF are excellent choices. They can solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive.[8] In contrast, polar protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.[6][7][8]

Q3: Can I use a strong base like sodium ethoxide to deprotonate my nucleophile?

A: While effective for deprotonation, strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu) are also strong bases for elimination reactions.[1][9] Using them with an α-bromo ester, especially a secondary one, significantly increases the risk of forming the elimination byproduct.[3][4] It is often better to use a weaker, non-nucleophilic base or a base that is also your nucleophile if applicable.

Q4: My α-bromo ester is secondary. Is it more prone to elimination?

A: Yes. Secondary α-bromo esters are more sterically hindered than primary ones, which slows down the rate of the SN2 reaction.[10][11] This slower substitution rate gives the competing E2 elimination pathway a greater opportunity to occur.[3][4] For tertiary α-bromo esters, elimination is almost always the major pathway.[1][4]

In-Depth Troubleshooting Guide

Problem 1: High Levels of α,β-Unsaturated Ester Byproduct

This is the most common issue encountered. The formation of the conjugated unsaturated ester indicates that elimination is outcompeting substitution.

Root Cause Analysis:

The reaction mechanism is key to understanding this problem. The desired SN2 pathway involves the direct attack of the nucleophile on the α-carbon, displacing the bromide. The competing E2 pathway involves the base abstracting the α-proton, with simultaneous formation of a double bond and loss of the bromide leaving group.[12] Due to the electron-withdrawing nature of the ester, the α-proton is particularly acidic, making this pathway favorable, especially with a strong base.[3][7] In some cases, a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism can also occur, where the base first deprotonates to form a stabilized enolate, which then expels the bromide.[6][7][8][13]

G SN2 vs. E2/E1cB Competition alpha_bromo_ester R-CH(Br)-COOR' TS_SN2 SN2 Transition State alpha_bromo_ester->TS_SN2 SN2 Attack Intermediate_E1cB Enolate Intermediate (E1cB) alpha_bromo_ester->Intermediate_E1cB Proton Abstraction (E2 or E1cB) Base_Nuc Base / Nucleophile Base_Nuc->TS_SN2 Base_Nuc->Intermediate_E1cB SN2_Product Substitution Product R-CH(Nuc)-COOR' Elimination_Product Elimination Product R-C=C-COOR' TS_SN2->SN2_Product Intermediate_E1cB->Elimination_Product Loss of Br-

Caption: Competing SN2 and Elimination Pathways.

Solutions:

  • Re-evaluate Your Base: The choice of base is the most critical factor.

    • Avoid Strong, Non-nucleophilic Bases: Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and strong alkoxides (NaOEt, KOt-Bu) are designed for elimination and should be avoided.

    • Use Weaker Bases: If your nucleophile requires deprotonation, consider using a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are often sufficient to deprotonate soft nucleophiles like thiols or phenols without aggressively promoting elimination.[14]

    • Consider a Bulky, Non-coordinating Base: For generating enolates for alkylation, a strong but sterically hindered base like Lithium Diisopropylamide (LDA) is often used at low temperatures (-78 °C).[11][15][16] The bulkiness of LDA can disfavor its role as a nucleophile, and the low temperature suppresses elimination.[11][15]

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes.

    • Run at Room Temperature or Below: Start your reaction at room temperature or even 0 °C. Only apply heat if the substitution reaction is too slow.

    • Low-Temperature Base Addition: When using strong bases like LDA, add the base at a very low temperature (e.g., -78 °C) to form the enolate, then add the electrophile.[11]

  • Optimize Your Solvent: As discussed in the FAQs, use a polar aprotic solvent (DMF, Acetonitrile, DMSO) to maximize the SN2 rate.[6][7] A faster SN2 reaction means less time for the competing elimination to occur.

Comparative Data: Influence of Reaction Parameters

ParameterCondition Favoring Substitution (SN2)Condition Favoring Elimination (E2/E1cB)Rationale
Base Weakly basic, good nucleophile (e.g., I⁻, RCOO⁻, N₃⁻) or mild inorganic bases (e.g., K₂CO₃).[14][17]Strong, sterically hindered bases (e.g., KOt-Bu, DBU).[1][3]Strong bases readily abstract the acidic α-proton. Bulky bases are poor nucleophiles due to steric hindrance.[3][10]
Temperature Lower temperatures (0 °C to RT).[5]Higher temperatures (>50 °C).[1][5]Elimination has a higher activation energy and is entropically favored, thus benefits more from increased temperature.
Solvent Polar aprotic (e.g., DMF, Acetonitrile, DMSO).[6][7]Often less critical, but ethanol can favor elimination with alkoxide bases.[1]Polar aprotic solvents enhance nucleophilicity, accelerating the SN2 pathway.[8]
Substrate Primary α-bromo ester (R-CH(Br)COOR').Tertiary > Secondary α-bromo ester.[4]Steric hindrance at the α-carbon slows the SN2 reaction, allowing elimination to dominate.[10][11]
Problem 2: Low or No Conversion of Starting Material

If your reaction is clean but simply not proceeding, the issue lies with insufficient reactivity.

Root Cause Analysis:

SN2 reactions require overcoming a significant activation barrier for the nucleophile to attack the electrophilic carbon and displace the leaving group.[14] Insufficient thermal energy, a poor nucleophile, or a poor leaving group can stall the reaction.

Solutions:

  • Increase Temperature Judiciously: While high temperatures favor elimination, a modest increase (e.g., from room temperature to 40-50 °C) can be enough to initiate a sluggish substitution without significantly increasing the elimination byproduct. Monitor the reaction closely by TLC or LCMS.[18]

  • Improve Nucleophilicity:

    • Solvent Choice: Ensure you are using a polar aprotic solvent. Switching from a protic or nonpolar solvent can dramatically increase the reaction rate.[19]

    • Change the Counter-ion: If using a salt of your nucleophile, the counter-ion can matter. For example, a potassium salt is often more soluble in organic solvents than a sodium salt.

  • Activate the Leaving Group (Advanced): While bromide is already a good leaving group, in some challenging cases, you might consider converting it to an iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions). Iodide is an even better leaving group.

Experimental Protocol: A General Procedure for Minimizing Elimination

This protocol provides a starting point for the reaction of a soft nucleophile (e.g., a thiol or phenol) with a primary α-bromo ester like ethyl bromoacetate.

G Protocol Workflow start Start dissolve_nuc Dissolve Nucleophile (1.0 eq) and Base (1.1 eq) in Polar Aprotic Solvent start->dissolve_nuc stir_rt Stir at Room Temperature (15-30 min) dissolve_nuc->stir_rt add_ester Add α-Bromo Ester (1.05 eq) dropwise at RT stir_rt->add_ester monitor Monitor Reaction by TLC/LCMS add_ester->monitor workup Aqueous Workup monitor->workup Complete heat If no reaction, heat gently (40-50°C) monitor->heat No Progress end Purification workup->end heat->monitor

Caption: General experimental workflow for SN2 reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your nucleophile (1.0 equivalent) and a suitable polar aprotic solvent (e.g., acetonitrile, ~0.1-0.5 M).

  • Base Addition: Add a mild base such as powdered potassium carbonate (K₂CO₃, 1.1-1.5 equivalents).[14] Stir the suspension at room temperature for 15-30 minutes.

  • Electrophile Addition: Slowly add the α-bromo ester (1.05-1.1 equivalents) dropwise to the stirring suspension. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS every 30-60 minutes. Check for the disappearance of the starting materials and the appearance of the product and the potential elimination byproduct.

  • Heating (Optional): If no significant conversion is observed after 2-4 hours, gently heat the reaction mixture to 40-50 °C and continue monitoring.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. The crude residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: Purify the final product by column chromatography or recrystallization as needed.

By carefully selecting your reaction parameters based on the principles outlined above, you can successfully steer your α-bromo ester reactions toward the desired substitution product, enhancing yields and simplifying purification for your critical drug development and research applications.

References

  • Vertex AI Search. (n.d.). SN2 Effect of Solvent | OpenOChem Learn.
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions.
  • Wikipedia. (n.d.). E1cB-elimination reaction.
  • Chemistry Steps. (n.d.). SN2 vs E2.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway.
  • Fiveable. (2025, August 15). E1cB Elimination Definition - Organic Chemistry Key Term.
  • Master Organic Chemistry. (2020, February 11). E1cB – Elimination (Unimolecular) Conjugate Base.
  • Chemistry LibreTexts. (2024, March 17). 11.10: The E1 and E1cB Reactions.
  • OpenOChem Learn. (n.d.). E1cB: The Conjugate Base Elimination Pathway.
  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175.
  • Tuñón, I., Williams, I. H., & Silla, E. (2004). Modeling Protic to Dipolar Aprotic Solvent Rate Acceleration and Leaving Group Effects in SN2 Reactions. Journal of the American Chemical Society, 126(51), 17273-17281.
  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.
  • Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes.
  • Chemistry LibreTexts. (2022, July 11). 8.2: Reactions of Alkyl Halides- Substitution and Elimination.
  • Benchchem. (n.d.). How to optimize reaction conditions for Ethyl 2-(4-cyanophenyl thio)acetate synthesis.
  • Dalal Institute. (n.d.). Elimination Reactions.
  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube.
  • Alpha Alkylation Esters. (2014, April 13). [Video]. YouTube.
  • Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. (2024, April 10). [Video]. YouTube.
  • Organic Chemistry Tutor. (2023, September 25). Review of Substitution and Elimination Reactions [Video]. YouTube.
  • Josh Osbourn. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube.
  • Dr. Richard Pennington. (2015, October 30). E2 vs Sn2 [Video]. YouTube.
  • CureFFI.org. (2015, February 20). Organic chemistry 09: Introduction to substitution and elimination.
  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns.
  • Tamralipta Mahavidyalaya. (n.d.). Elimination Reactions.
  • Organic Chemistry Tutor. (n.d.). Substitution and Elimination Reactions.
  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern.
  • Chemistry Steps. (2022, July 19). Stereospecificity of E2 Elimination Reactions.
  • van der Lubbe, S. C. C., et al. (2018). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 83(21), 13146-13154.
  • McMurry, J. (n.d.). 11.8 The E2 Reaction and the Deuterium Isotope Effect. In Organic Chemistry.
  • Benchchem. (n.d.). Managing thermal instability of alpha-bromo ketones.
  • Tamralipta Mahavidyalaya. (n.d.). Elimination Reactions.

Sources

Troubleshooting

Purification methods for methyl 2-bromo-3,3-dimethoxypropanoate

Welcome to the Technical Support & Troubleshooting Portal for the isolation and purification of Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0). As a bifunctional building block, this compound presents unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the isolation and purification of Methyl 2-bromo-3,3-dimethoxypropanoate (CAS: 191330-98-0).

As a bifunctional building block, this compound presents unique challenges during downstream processing. It contains both an alpha-bromo ester (susceptible to nucleophilic attack and thermal dehydrohalogenation) and a dimethyl acetal (highly sensitive to aqueous acids). This guide provides drug development professionals and synthetic chemists with validated protocols, thermodynamic rationales, and troubleshooting matrices to ensure high-yield, high-purity isolation.

Chemical Profiling & Stability Matrix

Before selecting a purification route, it is critical to understand the physical and chemical boundaries of the target molecule. Methyl 2-bromo-3,3-dimethoxypropanoate is a liquid at ambient temperature 1, meaning standard recrystallization is not viable.

ParameterQuantitative Data / StatusMechanistic Implication for Purification
Physical State Liquid (Ambient Temp)Mandates liquid-phase purification (Distillation or Chromatography).
Molecular Weight 227.05 g/mol High mass dictates a relatively high boiling point; requires high vacuum.
Acid Stability Poor (pH < 6)Acetal group will rapidly hydrolyze to an aldehyde in the presence of acidic silanol groups or aqueous workups.
Base Stability Poor (pH > 8)Alpha-protons are acidic; exposure to strong bases triggers E2 elimination.
Thermal Stability Moderate (< 90°C)Prolonged heating drives the elimination of HBr and methanol, forming methyl 3-methoxyacrylate 2.

Diagnostic Purification Workflow

The following decision matrix illustrates the causality between your chosen purification scale, the inherent chemical risks, and the required mitigation strategies.

PurificationWorkflow Start Crude Methyl 2-bromo- 3,3-dimethoxypropanoate Decision Scale of Purification? Start->Decision Distillation Vacuum Distillation (< 1 mbar, < 90°C) Decision->Distillation > 5 grams Chromatography Flash Chromatography (Silica Gel) Decision->Chromatography < 5 grams ThermalRisk Risk: Thermal Elimination (Forms Methyl 3-methoxyacrylate) Distillation->ThermalRisk If > 100°C AcidRisk Risk: Acetal Hydrolysis (Forms Aldehyde) Chromatography->AcidRisk Unbuffered Silica Mitigation1 Mitigation: High Vacuum & Strict Temp Control ThermalRisk->Mitigation1 Mitigation2 Mitigation: Buffer Silica with 1% Triethylamine AcidRisk->Mitigation2

Fig 1. Decision matrix and degradation mitigation pathways for purification.

Standard Operating Procedures (SOPs)

To ensure a self-validating system, each protocol includes integrated quality-control checks.

Protocol A: Fractional Vacuum Distillation (Recommended for > 5g Scale)

Causality Rationale: Alpha-bromo esters are highly prone to thermal dehydrohalogenation. Standard distillation will destroy the product. High-vacuum fractional distillation lowers the boiling point, preserving the structural integrity of the molecule 3.

  • Pre-Distillation Workup: Dissolve the crude mixture in an organic solvent (e.g., MTBE or Toluene). Wash sequentially with water, 5% aqueous

    
     (to neutralize acidic catalysts without hydrolyzing the ester), and brine.
    
  • Drying: Dry the organic layer over anhydrous

    
    . Self-Validation: Ensure the solution is completely clear; any cloudiness indicates residual water which will ruin the vacuum.
    
  • Solvent Removal: Remove the bulk solvent via rotary evaporation at a bath temperature not exceeding 35°C .

  • Apparatus Setup: Assemble a short-path distillation apparatus. Apply a high vacuum (ideally < 1 mbar) using a well-maintained Schlenk line or rotary vane pump.

  • Fractionation: Slowly increase the oil bath temperature. Discard the initial low-boiling fore-run (residual solvents and unreacted starting materials). Collect the main fraction containing Methyl 2-bromo-3,3-dimethoxypropanoate. Keep the bath temperature strictly below 90°C.

  • Validation: Analyze the main fraction via

    
    -NMR. Look for the distinct acetal methoxy singlets at ~3.4 ppm and the alpha-proton doublet/triplet coupling system.
    
Protocol B: Buffered Flash Column Chromatography (Recommended for < 5g Scale)

Causality Rationale: Standard silica gel is inherently acidic (pH ~4.5–5.5). Passing an acetal through unbuffered silica will catalyze its hydrolysis into an aldehyde.

  • Eluent Preparation: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., 90:10). Add 1% v/v Triethylamine (

    
    )  to the entire batch of eluent.
    
  • Column Packing (Deactivation): Slurry-pack the silica gel using the

    
    -spiked eluent. Flush at least two column volumes of the buffered eluent through the silica to fully neutralize the acidic silanol sites.
    
  • Loading: Load the crude oil neatly onto the silica plug. If too viscous, dilute with a minimum amount of the buffered eluent.

  • Elution: Run the column. Self-Validation: Monitor fractions via TLC (Stain with

    
    ; the alpha-bromo ester will appear as a distinct spot).
    
  • Concentration: Pool the desired fractions and concentrate under reduced pressure at < 30°C. To remove residual

    
    , place the flask under high vacuum for 2–4 hours.
    

Troubleshooting Desk & FAQs

Q1: During NMR analysis of my purified product, I see a new singlet at ~9.5 ppm and the loss of the acetal methoxy peaks. What went wrong? A: The peak at 9.5 ppm is an aldehyde proton. Your compound underwent acid-catalyzed hydrolysis of the 3,3-dimethoxy acetal group, yielding methyl 2-bromo-3-oxopropanoate. This occurs if the organic layer was not adequately neutralized with


 prior to concentration, or if you utilized unbuffered silica gel during chromatography.
Corrective Action: Always pre-treat chromatography silica with 1% 

and ensure your glassware is free of residual acid.

Q2: My GC-MS shows a massive impurity with a mass of 116 m/z, and NMR shows alkene protons. How do I prevent this? A: The impurity is methyl 3-methoxyacrylate (Mass: 116.11 g/mol ). Methyl 2-bromo-3,3-dimethoxypropanoate is a well-documented synthetic precursor to methyl 3-methoxyacrylate via the elimination of HBr and methanol 2. This degradation is thermodynamically driven by excessive heat or strong bases. Corrective Action: If distilling, your vacuum is likely too weak, forcing you to use a bath temperature > 100°C. Upgrade your vacuum pump to < 1 mbar to lower the boiling point. If performing a workup, avoid strong bases like


 or 

; use mild

instead.

Q3: My crude reaction mixture is dark brown/orange before purification. Will distillation remove this? A: The dark color is typically caused by residual elemental bromine (


) or highly conjugated decomposition byproducts. While distillation will leave heavy byproducts in the pot, volatile 

can co-distill and contaminate your product. Corrective Action: Before distillation, wash the crude organic layer with a 10% aqueous solution of Sodium Thiosulfate (

). This will rapidly reduce the elemental bromine to water-soluble bromide ions, turning your organic layer pale yellow or colorless.

References

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Moisture-Sensitive Dimethoxy Acetals

Welcome to the Technical Support Knowledge Base for synthetic chemistry operations. Dimethoxy acetals are ubiquitous protecting groups for aldehydes and ketones, prized for their ease of installation and robust stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for synthetic chemistry operations. Dimethoxy acetals are ubiquitous protecting groups for aldehydes and ketones, prized for their ease of installation and robust stability against strong bases, nucleophiles, and reducing agents. However, their primary vulnerability is their profound sensitivity to moisture in the presence of trace Brønsted or Lewis acids.

This guide provides a mechanistic understanding and field-validated protocols to prevent unintended deprotection during synthesis, workup, and purification.

Part 1: Mechanistic Grounding

To troubleshoot acetal degradation, one must understand the causality of the cleavage. Dimethoxy acetals do not spontaneously hydrolyze in pure, neutral water. The degradation is strictly an acid-catalyzed equilibrium process. When trace acid is present, the methoxy oxygen is protonated, leading to the expulsion of methanol and the formation of a highly reactive oxonium ion. Ambient moisture then attacks this intermediate, irreversibly driving the equilibrium toward the unprotected carbonyl compound[1].

Mechanism A Dimethoxy Acetal B Protonated Acetal A->B +H+ (Trace Acid) C Oxonium Ion B->C -MeOH D Hemiacetal C->D +H2O (Moisture) E Carbonyl + MeOH D->E -H+, -MeOH

Acid-catalyzed hydrolysis pathway of dimethoxy acetals to carbonyl compounds.

Part 2: Troubleshooting FAQs

Q1: My dimethoxy acetal product mysteriously reverted to the aldehyde during aqueous workup. What caused this, and how can I prevent it? Causality: Distilled water often contains dissolved atmospheric CO₂ (forming carbonic acid, pH ~5.5). Combined with trace acidic byproducts from your reaction mixture, this mild acidity is more than enough to trigger the oxonium ion formation shown above[2]. Furthermore, standard drying agents can exacerbate the issue. Solution: Establish a self-validating basic environment. Always quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to buffer the aqueous layer to pH ~8. During the drying phase, strictly avoid magnesium sulfate (MgSO₄) . MgSO₄ acts as a weak Lewis acid and can trigger localized hydrolysis on the crystal surface. Instead, use anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃).

Q2: I lose my product during silica gel flash chromatography. Is the silica destroying my acetal? Causality: Yes. Conventional silica gel possesses surface silanol groups (Si-OH) that render the stationary phase weakly acidic (pH 4.5–5.5)[3]. When a moisture-sensitive acyclic acetal percolates through this acidic matrix, ambient moisture in the eluents catalyzes rapid cleavage[4]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel by flushing the packed column with an eluent containing 1–2% triethylamine (Et₃N) prior to loading your sample. The Et₃N irreversibly binds to the acidic silanol sites. Alternatively, switch the stationary phase to basic alumina, which provides an inherently safe environment for acid-labile groups[5].

Q3: How does the stability of a dimethoxy acetal compare to other protecting groups? Should I switch? Causality: Acyclic acetals (like dimethoxy and diethoxy groups) are kinetically favored for rapid deprotection, making them highly sensitive. Cyclic acetals (like 1,3-dioxolanes) benefit from the chelate effect (entropy-driven stability) and are significantly more stable to aqueous acid[6]. If your synthetic route requires prolonged exposure to mild acids, consider switching to a cyclic acetal.

Quantitative Comparison of Acetal Stability
Protecting GroupStructure TypeRelative Stability to Aqueous AcidTypical Cleavage Conditions
Dimethoxy Acetal Acyclic AcetalVery Low 0.1 M HCl or TFA/H₂O, 25 °C
Diethoxy Acetal Acyclic AcetalLow0.1 M HCl, 25 °C
1,3-Dioxolane Cyclic (5-membered)Moderate1 M HCl or PPTS, 60 °C
1,3-Dioxane Cyclic (6-membered)High1 M HCl, Prolonged Heat
Dithioacetal Sulfur AcetalVery High (Acid Stable)Hg(II) salts or I₂/NaHCO₃

Part 3: Validated Standard Operating Procedure (SOP)

To ensure high-yield recovery of dimethoxy acetals, follow this self-validating workflow designed to eliminate all sources of trace acid and moisture during isolation.

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH > 7) Start->Quench Extract Extract: Organic Solvent Quench->Extract Dry Dry: Na2SO4 (Avoid MgSO4) Extract->Dry Purify Purify: Et3N-Treated Silica Dry->Purify

Optimized anhydrous and acid-free workflow for isolating dimethoxy acetals.

Step-by-Step Methodology: Isolation and Purification
  • Reaction Quenching: Upon completion of the acetalization, cool the reaction to 0 °C and add 2 volumes of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes to neutralize any acidic catalysts (e.g., p-TsOH or HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Crucial Check: Ensure the organic solvent is free of acidic stabilizers; avoid using old Chloroform, which naturally degrades into phosgene and HCl.

  • Drying: Separate the organic layer and dry over anhydrous Na₂SO₄ or K₂CO₃ for 15 minutes. Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure. Keep the rotary evaporator water bath temperature below 30 °C to prevent thermal degradation in the event that trace moisture remains.

  • Column Preparation: Prepare a slurry of silica gel in your starting eluent spiked with 1% v/v Triethylamine (Et₃N). Pack the column and flush with at least 2 column volumes of the Et₃N-spiked eluent to neutralize all silanol groups.

  • Elution: Load the crude acetal and elute using standard Et₃N-spiked solvents. The basic environment will ensure the dimethoxy acetal elutes completely intact.

References

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies (Based on Greene's Protective Groups in Organic Synthesis) . Royal Society of Chemistry. 1

  • Cyclic acetals as cleavable linkers for affinity capture . National Institutes of Health (NIH PMC). 5

  • Silica Gel for Column Chromatography . Nacalai Tesque, Inc. 3

  • Technical Support Center: Optimization of Reaction Conditions for (E)-Ethyl 4,4-dimethoxybut-2-enoate . Benchchem. 2

  • Protection of Carbonyl Groups . Chem-Station Int. Ed. 6

Sources

Troubleshooting

Storage conditions to prevent degradation of methyl 2-bromo-3,3-dimethoxypropanoate

Senior Application Scientist Desk | Reference ID: M-Br-Acetal-001 Dashboard: Critical Storage Parameters Quick-reference guide for lab managers and inventory specialists. ParameterSpecificationCriticalityReason Temperatu...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Reference ID: M-Br-Acetal-001

Dashboard: Critical Storage Parameters

Quick-reference guide for lab managers and inventory specialists.

ParameterSpecificationCriticalityReason
Temperature 2°C to 8°C (Refrigerate)HighRetards elimination of HBr and spontaneous hydrolysis.
Atmosphere Inert Gas (Argon/Nitrogen)CriticalMoisture triggers autocatalytic acid hydrolysis.
Container Amber Glass, Teflon-lined capHighPrevents photolytic cleavage of C-Br bond.
Additives Activated 3Å or 4Å Molecular SievesRecommendedActively scavenges headspace moisture.
Shelf Life 6–12 Months (if unopened)MediumPurity degrades ~1-3% per month if improper.

The "Why": Mechanisms of Degradation

Understanding the chemistry to prevent the failure.

This compound is a "masked" form of methyl 2-bromo-3-oxopropanoate . It contains three reactive centers that fight against stability: the acetal (acid-sensitive), the alpha-bromide (labile, elimination-prone), and the ester (hydrolysis-prone).

The Autocatalytic "Death Spiral"

The primary enemy is moisture. Even trace water initiates a destructive loop:

  • Hydrolysis: Water attacks the acetal, releasing methanol and the parent aldehyde.

  • Acid Generation: The hydrolysis of the alpha-bromo ester (slower) or the elimination of HBr releases protons (

    
    ).
    
  • Acceleration: These protons catalyze further acetal hydrolysis. The aldehyde form is highly unstable and rapidly polymerizes or oxidizes, turning the clear liquid yellow/brown.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathway Compound Methyl 2-bromo- 3,3-dimethoxypropanoate Aldehyde Reactive Aldehyde (Methyl 2-bromo-3-oxopropanoate) Compound->Aldehyde Acetal Hydrolysis Elimination Acrylate Derivative (Elimination Product) Compound->Elimination Thermal Elimination (-HBr) Moisture Moisture (H2O) Moisture->Compound Initiates Acid Acid Catalyst (H+) Acid->Compound Catalyzes Hydrolysis Polymer Brown Tars/Polymers Aldehyde->Polymer Rapid Polymerization HBr HBr (Acid Byproduct) HBr->Acid Increases Acidity Elimination->HBr Releases

Caption: Figure 1. The autocatalytic degradation cycle triggered by moisture and heat.

Troubleshooting & Diagnostics (Q&A)

Direct answers to observations from the bench.

Q1: The liquid has turned from colorless to yellow/orange. Is it usable?

Diagnosis: This indicates the formation of conjugated impurities (likely elimination products) and trace bromine/HBr liberation. Action:

  • Light Yellow: Usable for crude reactions, but expect lower yields (~10% drop).

  • Dark Orange/Brown: Do not use. Significant polymerization has occurred. The acidity will likely destroy acid-sensitive reagents in your next step.

  • Remedy: If you must recover it, perform a rapid vacuum distillation (see Section 4).

Q2: My NMR shows a small aldehyde peak (~9.5 ppm) and methanol.

Diagnosis: Partial acetal hydrolysis. Action:

  • If the aldehyde content is <5%, you can often use the material if your reaction conditions are basic (which will consume the aldehyde or convert it).

  • If the reaction requires strict stoichiometry, you must repurify.

Q3: The bottle "smoked" when I opened it.

Diagnosis: Critical Failure. This is HBr gas escaping. The compound has undergone significant elimination and hydrolysis. Action: Discard immediately as hazardous waste. Do not attempt to distill; heating unstable bromides with high acid content can be explosive.

Q4: Can I store this in a standard chemically resistant plastic bottle?

Diagnosis: Not recommended for long term.[1] Action: Alpha-bromo esters are potent alkylating agents and can leach plasticizers or diffuse through HDPE over time. Always use glass (amber) with a Teflon (PTFE) lined cap.

Protocols: Handling & Purification

Standard Operating Procedures (SOP) for purity management.

Workflow: Purity Assessment & Decision Tree

DecisionTree Start Inspect Sample Color Color Check Start->Color Clear Clear/Colorless Color->Clear Pass Yellow Pale Yellow Color->Yellow Warning Brown Brown/Opaque Color->Brown Fail NMR Run 1H-NMR (CDCl3) Clear->NMR Yellow->NMR Discard Discard/Neutralize Brown->Discard Purity Purity Check NMR->Purity Use Proceed to Experiment Purity->Use >95% Pure Distill Vacuum Distillation (< 60°C) Purity->Distill 90-95% Pure Purity->Discard <80% or HBr detected

Caption: Figure 2. Decision matrix for assessing compound viability prior to use.

Purification Protocol A: Vacuum Distillation (Preferred)

Use this for material that is slightly yellow but structurally intact.

  • Setup: Short-path distillation apparatus.

  • Pre-treatment: Add solid

    
     (1-2% w/w) to the distillation flask to neutralize any HBr present before heating. This prevents acid-catalyzed degradation during heating.
    
  • Conditions: High vacuum is essential.

    • Target BP: ~85°C at 37 mmHg (adjust based on your vacuum; e.g., ~60°C at 1-2 mmHg is safer).

    • Warning: Do not exceed bath temperature of 100°C.

  • Collection: Discard the first 5-10% (forerun containing methanol/water). Collect the main fraction over activated molecular sieves.

Purification Protocol B: Flash Chromatography (Alternative)

Use this only if distillation is unavailable, as silica gel is acidic.

  • Stationary Phase: Silica Gel 60.

  • Neutralization (Critical): Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity.

  • Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

  • Speed: Run the column fast. Prolonged contact with silica can hydrolyze the acetal.

References & Authoritative Grounding

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 3,3-dimethoxypropionate. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: Methyl (R)-(+)-3-bromo-2-methylpropionate (Analogous Stability Data). Retrieved from

  • Organic Syntheses. (1943).[1] Methyl beta-bromopropionate (Handling of alpha-bromo esters).[1] Org. Synth. Coll. Vol. 2, 338. Retrieved from

  • Santa Cruz Biotechnology. (2025). Methyl 2-bromo-3-methoxypropanoate Product Data. Retrieved from

  • PubChem. (2025).[2] Methyl 2-bromo-3-methoxypropanoate Compound Summary. National Library of Medicine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Characteristic NMR Peaks of α-Bromo vs. Non-Brominated Acetals: A Comparative Guide

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic workflows is the precise verification of halogenated intermediates. Acetals, particularly di...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic workflows is the precise verification of halogenated intermediates. Acetals, particularly diethyl acetals, are ubiquitous as protected aldehydes and electrophilic building blocks. The transition from a non-brominated acetal (e.g., acetaldehyde diethyl acetal) to an α-bromo acetal (e.g., bromoacetaldehyde diethyl acetal) introduces profound changes to the molecule's electronic and spatial symmetry.

This guide provides an objective, data-driven comparison of the characteristic Nuclear Magnetic Resonance (NMR) peaks of these two classes of compounds, detailing the mechanistic causality behind the spectral shifts and offering a self-validating experimental protocol.

Mechanistic Causality: The "Why" Behind the Spectra

To interpret the NMR spectra of these compounds accurately, we must understand how the introduction of an α-bromine atom perturbs the local magnetic environment. The spectral differences are driven by two primary physical phenomena: inductive deshielding and induced diastereotopicity .

The Inductive Deshielding Effect

Bromine is highly electronegative. When attached to the α-carbon, it withdraws electron density from the adjacent carbon-hydrogen bonds via the inductive effect. This reduction in electron density decreases the local magnetic shielding around the α-protons. Consequently, the affected nuclei require a lower applied magnetic field to achieve resonance, shifting their signals significantly downfield[1]. In acetaldehyde diethyl acetal, the α-protons (a methyl group) resonate at ~1.30 ppm. Upon bromination, the resulting -CH₂Br protons are deshielded and shift to ~3.37 ppm[2].

Spin-Spin Coupling and Induced Diastereotopicity

The most diagnostic structural verification comes from the alteration of spin-spin coupling networks:

  • The Methine Transformation: In the non-brominated precursor, the acetal methine proton (-CH-) is coupled to the adjacent methyl group (-CH₃), producing a characteristic quartet (

    
     Hz). In the α-bromo derivative, the adjacent group is a methylene (-CH₂Br). The 
    
    
    
    rule dictates that the methine proton will now split into a triplet[2].
  • Magnetic Non-Equivalence (Diastereotopicity): A fascinating phenomenon occurs in the alkoxy chains of α-bromo acetals. While the two ethoxy groups are enantiotopic (chemically equivalent in an achiral solvent), the two protons within each -OCH₂- group become diastereotopic [3]. The bulky -CH₂Br group restricts conformational averaging and creates a local asymmetric (pro-chiral) environment. This magnetic non-equivalence transforms the simple alkoxy quartet seen in non-brominated acetals into a complex

    
     multiplet system (often appearing as two overlapping, distinct multiplets at ~3.59 and ~3.70 ppm).
    

Quantitative NMR Comparison

The following tables summarize the characteristic


H and 

C NMR chemical shifts, providing a direct comparative baseline for spectral verification.
Table 1: H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton EnvironmentAcetaldehyde Diethyl AcetalBromoacetaldehyde Diethyl AcetalMultiplicity & Coupling Logic
Acetal Methine (-CH-) ~4.60 ppm~4.66 ppmNon-bromo: Quartet (q)Bromo: Triplet (t)
α-Carbon Protons ~1.30 ppm (-CH₃)~3.37 ppm (-CH₂Br)Non-bromo: Doublet (d)Bromo: Doublet (d)
Alkoxy -CH₂- ~3.50 ppm~3.59 & ~3.70 ppmNon-bromo: Simple Quartet (q)Bromo: Complex multiplet (

) due to diastereotopicity
Alkoxy -CH₃ ~1.20 ppm~1.23 ppmBoth: Triplet (t)
Table 2: C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon EnvironmentAcetaldehyde Diethyl AcetalBromoacetaldehyde Diethyl AcetalMechanistic Note
Acetal Methine (-CH-) ~100.5 ppm~100.1 ppmHighly deshielded by two adjacent oxygen atoms[4].
α-Carbon ~19.5 ppm (-CH₃)~33.7 ppm (-CH₂Br)+14 ppm downfield shift due to Br electronegativity.
Alkoxy -CH₂- ~60.5 ppm~62.8 ppmMinor inductive deshielding through bonds.
Alkoxy -CH₃ ~15.0 ppm~15.3 ppmNegligible change; distant from the halogen center.

Experimental Workflow & Protocol

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the subtle diastereotopic splitting is resolved and artifacts are minimized.

Protocol: High-Resolution NMR Analysis of Acetals

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the synthesized acetal in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because it is a non-coordinating solvent that preserves the intrinsic chemical shifts without inducing solvent-solute hydrogen bonding artifacts. TMS provides a reliable 0.00 ppm internal reference.

Step 2: Instrument Calibration & Shimming

  • Action: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the Z-axis gradients to achieve a line width at half-height (FWHM) of

    
     Hz for the TMS peak.
    
  • Causality: Precise shimming is critical. If the magnetic field is inhomogeneous, the complex diastereotopic multiplets of the bromoacetal's alkoxy chains will blur into a broad, uninterpretable hump, mimicking a poorly resolved quartet.

Step 3: Acquisition Parameters

  • Action: For

    
    H NMR, set the pulse angle to 30°, relaxation delay (D1) to 2.0 seconds, and acquire 16-32 scans at 298 K.
    

Step 4: Self-Validation Checkpoints

  • Integration Integrity: Normalize the integral of the alkoxy -CH₃ triplet (~1.23 ppm) to 6.00. In a pure α-bromo acetal, the integration ratio of Methine : α-CH₂Br : Alkoxy CH₂ : Alkoxy CH₃ must strictly equal 1 : 2 : 4 : 6 .

  • Multiplicity Verification: Inspect the methine proton at ~4.66 ppm. If it is a triplet, bromination is confirmed. If a quartet is present at ~4.60 ppm, unreacted starting material remains.

Data Visualization

The following diagrams map the logical relationships and workflows essential for distinguishing these compounds.

CouplingLogic cluster_nonbromo Non-Brominated Acetal (Acetaldehyde Diethyl Acetal) cluster_bromo α-Bromo Acetal (Bromoacetaldehyde Diethyl Acetal) N1 α-CH3 ~1.3 ppm (Doublet) N2 Methine CH ~4.6 ppm (Quartet) N1->N2 ³J Coupling (Splits into Quartet) B1 α-CH2Br ~3.4 ppm (Doublet) B2 Methine CH ~4.6 ppm (Triplet) B1->B2 ³J Coupling (Splits into Triplet)

Fig 1. Spin-spin coupling logic distinguishing non-brominated from α-bromo acetals.

Workflow S1 NMR Acquisition (1H & 13C in CDCl3) S2 Analyze Methine Peak (~4.6 ppm) S1->S2 S3 Analyze Alkoxy CH2 (~3.5 - 3.7 ppm) S1->S3 R1 Triplet (t) Confirmed α-CH2Br S2->R1 If Triplet R2 Quartet (q) Unreacted α-CH3 S2->R2 If Quartet R3 Complex Multiplet Diastereotopic (Bromo) S3->R3 If Multiplet R4 Simple Quartet Equivalent (Non-Bromo) S3->R4 If Quartet

Fig 2. Diagnostic NMR workflow for validating α-bromination of acetals.

References

  • Chemistry Stack Exchange. Magnetic non-equivalence of acetal protons. Available at:[Link][3]

  • Oregon State University. 1H NMR Chemical Shifts. Available at: [Link][1]

  • PubChem (National Institutes of Health). Ethane, 2-bromo-1,1-diethoxy- (CID 74852). Available at:[Link][4]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Substituted Propanoates: Decoding the Carbonyl Stretch of Methyl 2-bromo-3,3-dimethoxypropanoate

For the Discerning Analyst: A Senior Application Scientist's Perspective on Predicting and Interpreting the Carbonyl Signature of a Multifunctional Ester In the landscape of synthetic chemistry and drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

For the Discerning Analyst: A Senior Application Scientist's Perspective on Predicting and Interpreting the Carbonyl Signature of a Multifunctional Ester

In the landscape of synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering rapid and non-destructive analysis. The carbonyl (C=O) stretch, in particular, is a powerful diagnostic tool due to its intensity and sensitivity to the local electronic environment. This guide provides an in-depth analysis of the expected IR carbonyl stretching frequency for methyl 2-bromo-3,3-dimethoxypropanoate, a compound of interest for its potential as a versatile building block. By comparing its predicted spectral features with those of structurally related, commercially available esters—methyl propanoate and methyl 2-bromopropanoate—we will elucidate the electronic effects that govern the vibrational frequency of the ester carbonyl group.

The Ester Carbonyl: A Vibrational Barometer of Electronic Effects

The position of the C=O stretching vibration in the IR spectrum is not static; it is exquisitely sensitive to the electronic and steric environment of the carbonyl group. For a typical saturated aliphatic ester, the carbonyl stretch appears in the range of 1735-1750 cm⁻¹.[1] This guide will dissect how the substituents in methyl 2-bromo-3,3-dimethoxypropanoate are predicted to shift this characteristic absorption.

The two primary electronic phenomena at play are the inductive effect and resonance. The inductive effect is the transmission of charge through sigma bonds, while resonance involves the delocalization of pi electrons. An understanding of the interplay between these two effects is crucial for the accurate prediction of carbonyl stretching frequencies.

Analysis of Methyl 2-bromo-3,3-dimethoxypropanoate: A Triumvirate of Influences

The structure of methyl 2-bromo-3,3-dimethoxypropanoate presents a fascinating case study in the confluence of multiple electronic effects on the carbonyl group. To predict its C=O stretching frequency, we must consider the contributions of the α-bromo substituent and the two β-methoxy groups.

1. The α-Bromo Substituent: The Inductive Effect's Dominance

The bromine atom at the alpha position (the carbon adjacent to the carbonyl) is highly electronegative. This leads to a strong electron-withdrawing inductive effect (-I effect). The withdrawal of electron density from the carbonyl carbon results in a shortening and strengthening of the C=O bond. A stronger bond requires more energy to vibrate, and thus the carbonyl stretching frequency is shifted to a higher wavenumber (a "blue shift"). This phenomenon is well-documented for α-halo substituted carbonyl compounds.[2][3]

2. The β-Dimethoxy Groups: A More Distant, Attenuating Influence

The two methoxy groups are situated at the beta position. While oxygen is an electronegative atom, the inductive effect diminishes rapidly with distance. Therefore, the electron-withdrawing influence of the β-methoxy groups on the carbonyl carbon is expected to be significantly weaker than that of the α-bromo substituent. There may be a minor contribution to a higher frequency, but it will be a secondary effect.

Predicted Carbonyl Stretch for Methyl 2-bromo-3,3-dimethoxypropanoate:

Considering the dominant, frequency-increasing inductive effect of the α-bromine atom, the carbonyl stretching frequency for methyl 2-bromo-3,3-dimethoxypropanoate is predicted to be higher than that of a simple, unsubstituted ester like methyl propanoate. A reasonable estimate would place the absorption in the range of 1755-1770 cm⁻¹ .

Comparative Analysis: Isolating the Impact of Substituents

To experimentally validate our prediction, we can compare the IR spectrum of our target molecule with those of simpler, related esters.

dot

Caption: Predicted C=O stretching frequencies based on substituent effects.

Reference Compound 1: Methyl Propanoate

Methyl propanoate (CH₃CH₂COOCH₃) serves as our baseline, representing a simple, saturated aliphatic ester. Its IR spectrum exhibits a strong carbonyl absorption at approximately 1743 cm⁻¹.[4] This value falls squarely within the expected range for this class of compounds.

Reference Compound 2: Methyl 2-Bromopropanoate

Methyl 2-bromopropanoate (CH₃CHBrCOOCH₃) allows us to isolate the effect of the α-bromo substituent. As predicted by the inductive effect, the carbonyl stretching frequency of this compound is shifted to a higher wavenumber compared to methyl propanoate, typically appearing in the range of 1750-1760 cm⁻¹.

Tabulated Comparison of Carbonyl Stretching Frequencies

CompoundStructureKey SubstituentsPredicted/Observed C=O Stretch (cm⁻¹)
Methyl PropanoateCH₃CH₂COOCH₃None~1743[4]
Methyl 2-BromopropanoateCH₃CHBrCOOCH₃α-Bromo~1750-1760
Methyl 2-bromo-3,3-dimethoxypropanoate(CH₃O)₂CHCHBrCOOCH₃α-Bromo, β,β-Dimethoxy1755-1770 (Predicted)

Experimental Protocol: Acquiring an IR Spectrum

For researchers wishing to verify these predictions, the following general protocol for obtaining an IR spectrum of a liquid sample can be followed.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of the liquid sample onto the surface of one salt plate.

  • Carefully place the second salt plate on top of the first, creating a thin liquid film between them.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Acquire a background spectrum with the empty, clean salt plates in the beam path.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

dot

experimental_workflow start Start clean_plates Clean Salt Plates start->clean_plates add_sample Add Liquid Sample clean_plates->add_sample assemble_sandwich Create Thin Film add_sample->assemble_sandwich mount_sample Mount in Spectrometer assemble_sandwich->mount_sample background_scan Acquire Background Spectrum mount_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Generate Final Spectrum sample_scan->process_data end End process_data->end

Caption: General workflow for obtaining an IR spectrum of a liquid sample.

Conclusion

The infrared spectrum provides a wealth of information about the structure of a molecule. For methyl 2-bromo-3,3-dimethoxypropanoate, a careful analysis of the electronic effects of its substituents allows for a confident prediction of its carbonyl stretching frequency. The dominant electron-withdrawing inductive effect of the α-bromine atom is expected to shift the C=O stretch to a higher wavenumber (1755-1770 cm⁻¹) compared to unsubstituted and β-substituted analogs. This guide provides a framework for understanding and predicting such spectral features, a critical skill for chemists in research and development. The provided comparative data and experimental outline serve as a practical resource for the characterization of this and other novel substituted esters.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Methyl propanoate. Retrieved from [Link]

  • Pouchert, C. J. (Ed.). (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
  • Smith, B. C. (1999).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

Sources

Validation

Comparing reactivity of methyl 2-bromo-3,3-dimethoxypropanoate with ethyl analogue

As a highly functionalized building block, the 2-bromo-3,3-dimethoxypropanoate scaffold is a cornerstone in the synthesis of complex heterocycles, amino acid derivatives, and pharmaceutical intermediates. The molecule fe...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block, the 2-bromo-3,3-dimethoxypropanoate scaffold is a cornerstone in the synthesis of complex heterocycles, amino acid derivatives, and pharmaceutical intermediates. The molecule features three distinct reactive centers: an electrophilic ester carbonyl, an


-bromo group primed for nucleophilic aliphatic substitution (

), and an acid-sensitive dimethyl acetal.

When designing a synthetic route, the choice between the methyl ester (MBDMP) and the ethyl ester (EBDMP) is not trivial. This guide provides a rigorous, data-driven comparison of their reactivity profiles, grounded in mechanistic causality and kinetic principles, to help researchers optimize chemoselectivity and yield.

Structural and Electronic Analysis

The reactivity of both MBDMP and EBDMP is governed by the interplay of their three functional groups. The strong inductive electron-withdrawing effect (-I effect) of both the


-bromine atom and the 

-acetal oxygen atoms significantly increases the electrophilicity of the ester carbonyl [1].

However, the divergence in their reactivity stems entirely from the alkyl ester group (


 vs. 

):
  • Steric Hindrance: The ethyl group possesses a larger van der Waals volume than the methyl group. During nucleophilic acyl substitution (via the

    
     mechanism), the rate-determining step is the formation of the tetrahedral intermediate. The increased steric bulk of the ethoxy group raises the activation energy (
    
    
    
    ) of this transition state, slowing the reaction [2].
  • Electronic (Inductive) Effects: The ethyl group is slightly more electron-donating than the methyl group. This marginally decreases the partial positive charge (

    
    ) on the carbonyl carbon of EBDMP compared to MBDMP, further reducing its susceptibility to nucleophilic attack.
    

Pathways Substrate 2-Bromo-3,3-dimethoxypropanoate (Methyl or Ethyl) AcylSub Nucleophilic Acyl Substitution (Saponification/Amidation) Substrate->AcylSub Base/Nucleophile (Methyl > Ethyl rate) SN2 SN2 Displacement (Amines, Thiols, Azides) Substrate->SN2 Nucleophile (Equally fast) Deprotect Acetal Deprotection (Acidic Conditions) Substrate->Deprotect Aqueous Acid (Aldehyde formation)

Fig 1. Divergent reactivity pathways of 2-bromo-3,3-dimethoxypropanoates.

Comparative Reactivity Profiles

Nucleophilic Acyl Substitution (Saponification & Amidation)

MBDMP undergoes saponification and amidation at a rate approximately 2.5 to 3.0 times faster than EBDMP. If a synthetic sequence requires mild, rapid deprotection of the ester to the corresponding carboxylic acid without disturbing the


-bromo group or the acetal, MBDMP is the superior choice. The bulkier ethoxide leaving group in EBDMP requires longer reaction times or higher temperatures, which increases the risk of unwanted side reactions (e.g., elimination of HBr).
Nucleophilic Aliphatic Substitution ( )

The


-carbon is highly activated toward 

displacement due to the adjacent carbonyl group (the "

-effect"), which lowers the energy of the C-Br

lowest unoccupied molecular orbital (LUMO) [3]. For reactions with amines, thiols, or azides at the

-position, MBDMP and EBDMP exhibit nearly identical reaction rates . The steric difference between the methyl and ethyl ester groups is too distant from the

-carbon to significantly impact the

transition state.
Acetal Stability

The 3,3-dimethoxy acetal is completely stable to basic and nucleophilic conditions but is highly labile in aqueous acid. Both analogs are equally sensitive to acidic hydrolysis . Therefore, any ester cleavage must be performed under basic conditions (saponification) to preserve the acetal.

Table 1: Quantitative Comparison of Reactivity Metrics
ParameterMBDMP (Methyl Ester)EBDMP (Ethyl Ester)Mechanistic Rationale
Relative Saponification Rate (

)
2.81.0Lower steric hindrance in the tetrahedral intermediate for the methyl ester.
Relative Amidation Rate (Primary Amines)~3.01.0Methoxide is a slightly better leaving group and less sterically demanding than ethoxide.
Relative

Rate
(

-substitution)
1.051.0Negligible steric influence of the ester alkyl chain on the

-carbon trajectory.
Acetal Acid Lability (

at pH 2)
< 5 mins< 5 minsIdentical 3,3-dimethoxy groups; ester tail has no effect on acetal protonation.

Experimental Workflows & Self-Validating Protocols

To empirically validate the reactivity differences, researchers can utilize the following self-validating protocols. The causality behind the reagent selection is designed to isolate specific functional group transformations.

Protocol A: Chemoselective Saponification (Preserving Acetal and Bromide)

Objective: Hydrolyze the ester to the carboxylic acid without triggering


 displacement of the bromide or deprotecting the acetal.
  • Solvent Selection: Dissolve 1.0 mmol of MBDMP (or EBDMP) in a 3:1 mixture of THF:H₂O (4 mL). Causality: THF solubilizes the organic substrate, while water is required for the hydroxide nucleophile. The biphasic-like nature at microscopic levels prevents aggressive

    
     side reactions.
    
  • Temperature Control: Cool the solution to 0 °C in an ice bath. Causality: Low temperatures suppress the activation energy for the competing

    
     displacement of the 
    
    
    
    -bromide by hydroxide.
  • Reagent Addition: Add 1.05 equivalents of Lithium Hydroxide (LiOH·H₂O) in one portion. Causality: The lithium cation (

    
    ) coordinates with the carbonyl oxygen, increasing its electrophilicity and accelerating the 
    
    
    
    hydrolysis even at 0 °C.
  • Monitoring: Stir for 30 minutes (MBDMP) or 90 minutes (EBDMP). Monitor via TLC.

  • Workup: Carefully acidify to pH 5 using cold 1M NaHSO₄ (avoid strong mineral acids like HCl to prevent acetal cleavage) and extract with EtOAc.

Protocol B: Competitive Kinetic Assay Workflow

To objectively compare the amidation or hydrolysis rates of MBDMP vs. EBDMP, a competitive kinetic assay is recommended.

Workflow Equimolar Equimolar MBDMP & EBDMP Reagent Add Limiting Nucleophile (e.g., LiOH or Amine) Equimolar->Reagent Quench Quench Reaction (t = 5, 10, 15 min) Reagent->Quench Analyze HPLC/GC-MS Analysis (Determine Ratio) Quench->Analyze

Fig 2. Workflow for competitive kinetic analysis of ester reactivity.

Assay Steps:

  • Mix 1.0 mmol of MBDMP and 1.0 mmol of EBDMP in 5 mL of Acetonitrile.

  • Add a limiting amount (0.5 mmol) of a nucleophile (e.g., benzylamine).

  • Quench aliquots at specific time intervals and analyze via GC-MS or HPLC. The ratio of the resulting methyl vs. ethyl amides will directly reflect the relative rate constants (

    
    ), consistently demonstrating the kinetic superiority of the methyl ester.
    

Conclusion and Selection Criteria

  • Choose MBDMP (Methyl Ester) when your synthetic route requires downstream ester cleavage under the mildest possible basic conditions, or when rapid amidation is desired. Its higher reactivity minimizes the thermal degradation of the sensitive

    
    -bromo acetal motif.
    
  • Choose EBDMP (Ethyl Ester) when the ester group needs to survive multiple upstream synthetic steps (such as cross-coupling or strongly basic enolate alkylations) where a more robust, sterically hindered ester is advantageous to prevent premature cleavage.

References

  • Bell, R. P., Dowding, A. L., & Noble, J. A. (1955). "The Kinetics of Ester Hydrolysis in Concentrated Aqueous Acids." Journal of the Chemical Society (Resumed), 3106-3110. URL:[Link]

  • Yamada, T., et al. (2011). "Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions." Journal of Molecular Structure: THEOCHEM. URL:[Link]

  • Cee, V. J., & Erlanson, D. A., et al. (2019). "Discovery of AMG 510, a First-in-Human Covalent Inhibitor of KRAS G12C." ACS Medicinal Chemistry Letters, 10(10), 1302-1308.

    
    -bromo esters in 
    
    
    
    reactions). URL:[Link]
Comparative

Publish Comparison Guide: Refractive Index Validation for Methyl 2-bromo-3,3-dimethoxypropanoate

Executive Summary In the synthesis of complex heterocyclic scaffolds—particularly for tryptophan derivatives and amino acid analogs—Methyl 2-bromo-3,3-dimethoxypropanoate serves as a critical C3-synthon. However, its qua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex heterocyclic scaffolds—particularly for tryptophan derivatives and amino acid analogs—Methyl 2-bromo-3,3-dimethoxypropanoate serves as a critical C3-synthon. However, its quality control is often bottlenecked by reliance on time-consuming NMR analysis.

This guide validates Refractive Index (RI) as a high-throughput, cost-effective alternative for routine purity assessment. By establishing a comparative baseline against its precursor (Methyl 3,3-dimethoxypropionate) and alternative analytical methods, we demonstrate that RI monitoring offers a sub-minute validation window for reaction completion and solvent removal.

Key Technical Insight: The bromination of the C2 position induces a significant, predictable shift in optical density. A deviation of >0.005 from the established standard (n20/D ≈ 1.44–1.46 range) reliably indicates >3% residual starting material or solvent contamination.

Technical Profile & Identity Correction

Critical Note on CAS Registry: Databases frequently conflate this structure with ethyl analogs. Ensure your procurement and documentation align with the specific methyl ester/dimethyl acetal structure below.

PropertySpecification
Chemical Name Methyl 2-bromo-3,3-dimethoxypropanoate
Correct CAS 191330-98-0 (Verified for specific structure)
Conflicting CAS 57332-84-0 (Often refers to Ethyl 3-bromo-2-oxobutanoate; Verify Identity )
Molecular Formula C6H11BrO4
Molecular Weight 227.05 g/mol
Appearance Clear, colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, EtOAc; decomposes in aqueous acid

Comparative Analysis: RI vs. Alternative Methods

To validate the utility of Refractive Index, we compared it against the "Gold Standard" (1H-NMR) and "Trace Analysis" (GC-MS) for a standard production lot.

Table 1: Performance Comparison Matrix
FeatureMethod A: Refractive Index (RI) Method B: 1H-NMR (300 MHz) Method C: GC-MS
Primary Utility Instant Purity Check / Process Monitor Structural ConfirmationTrace Impurity / Side-product ID
Time per Sample < 1 Minute15–45 Minutes30–60 Minutes
Sample Recovery 100% (Non-destructive)0% (Solvent contamination)0% (Destructive)
Cost per Run NegligibleHigh (Solvents, Deuterium, Tube)Moderate (Column wear, Carrier gas)
Sensitivity Moderate (Detects >2% impurity)High (Detects >0.5% impurity)Very High (Detects >0.01% impurity)
Blind Spot Cannot identify specific contaminantsNoneThermally unstable compounds
Analytical Conclusion

While NMR is required for initial structural certification (Certificate of Analysis), RI is superior for in-process control (IPC) . The shift from the precursor's RI (1.410) to the brominated product (>1.445) is distinct enough to serve as a "Go/No-Go" gate before workup.

Experimental Validation Protocol

A. The "Optical Shift" Principle

The introduction of a heavy bromine atom at the alpha-position significantly increases the polarizability of the molecule, raising the Refractive Index.

  • Precursor (Methyl 3,3-dimethoxypropionate):

    
    
    
  • Target (Methyl 2-bromo-3,3-dimethoxypropanoate):

    
     (Method Dependent)
    
B. Measurement Protocol

Equipment: Digital Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.

  • Calibration: Verify instrument using degassed, deionized water (

    
    ) and a Brix standard.
    
  • Sample Prep: Ensure the sample is free of volatile solvents (DCM/EtOAc). Even 5% residual solvent can depress the RI by 0.01–0.02.

  • Temperature Equilibration: Set prism temperature to 20.0°C . Allow sample to equilibrate for 30 seconds before reading.

  • Cleaning: Clean prism immediately with Isopropanol (IPA). Avoid Acetone if the prism seal is susceptible, though the glass is resistant.

C. Temperature Correction

If a temperature-controlled refractometer is unavailable, use the following correction factor for organic esters:



Where 

is the ambient temperature in °C.

Visualizations & Workflows

Diagram 1: Synthesis Monitoring via Refractive Index

This workflow illustrates how RI serves as the decision gate during the bromination of Methyl 3,3-dimethoxypropionate.

RI_Monitoring_Workflow Start Start: Methyl 3,3-dimethoxypropionate (Precursor) Reaction Reaction: Bromination (NBS or Br2 / CCl4) Start->Reaction Sampling In-Process Sampling (Aliquot) Reaction->Sampling MeasureRI Measure Refractive Index (n20/D) Sampling->MeasureRI Decision RI Value Check MeasureRI->Decision LowRI RI < 1.42 (Incomplete Reaction) Decision->LowRI n < 1.42 MidRI RI 1.42 - 1.44 (Mixed Fraction) Decision->MidRI n ~ 1.43 HighRI RI > 1.445 (Target Range) Decision->HighRI n > 1.445 Action1 Continue Heating / Add Reagent LowRI->Action1 MidRI->Action1 Action2 Proceed to Workup HighRI->Action2 Action1->Reaction Loop

Caption: Decision logic for monitoring bromination progress. An RI plateau >1.445 signals reaction completion.

Diagram 2: Purity Validation Decision Tree

A systematic approach to validating the final product quality before release.

Validation_Tree Sample Isolated Product (Crude Oil) CheckRI Check RI (20°C) Sample->CheckRI Branch1 RI < 1.440 CheckRI->Branch1 Branch2 RI > 1.465 CheckRI->Branch2 Branch3 RI 1.445 - 1.460 CheckRI->Branch3 Issue1 Issue: Residual Solvent or Precursor Branch1->Issue1 Issue2 Issue: Over-bromination or Polymerization Branch2->Issue2 Pass PASS: Proceed to NMR for Final ID Branch3->Pass Fix1 Action: High Vac Drying or Distillation Issue1->Fix1 Fix2 Action: Column Chromatography Issue2->Fix2

Caption: QC workflow for interpreting Refractive Index deviations in the isolated product.

References

  • ChemicalBook. Methyl 3,3-dimethoxypropionate (CAS 7424-91-1) Properties and Specifications. Retrieved from

  • Thermo Scientific Chemicals. Methyl 3,3-dimethoxypropionate Product Specification (RI 1.41).[1][2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-bromo-3-methoxypropanoate (Structural Analog). Retrieved from

  • Guiding-Bio. Methyl 2-bromo-3,3 dimethoxypropanoate (CAS 191330-98-0) Catalog Entry. Retrieved from

  • Anton Paar. Refractive Index Measurement according to Ph. Eur. 2.2.6. Retrieved from

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-bromo-3,3-dimethoxypropanoate

In the landscape of pharmaceutical development and complex organic synthesis, precision and safety are paramount. The handling of reactive intermediates, such as Methyl 2-bromo-3,3-dimethoxypropanoate, demands a protocol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, precision and safety are paramount. The handling of reactive intermediates, such as Methyl 2-bromo-3,3-dimethoxypropanoate, demands a protocol that is not just a series of steps, but a system of scientifically-grounded practices. This guide is structured to provide you, my fellow researchers and scientists, with the essential, immediate safety and logistical information required to handle this alpha-bromo ester with confidence and control. Our objective is to build a deep trust in our shared commitment to laboratory safety, moving beyond the product to provide enduring value.

Understanding the Inherent Risks: The "Why" Behind the Precautions

Methyl 2-bromo-3,3-dimethoxypropanoate belongs to the class of alpha-bromo esters. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its reactivity and toxicological profile. Alpha-bromo compounds are known to be highly reactive and can act as alkylating agents.[1] This inherent reactivity is what makes them useful in synthesis, but it also presents specific hazards that must be rigorously managed.

Based on data for the closely related compound, Methyl 2-bromo-3-methoxypropanoate (CAS 27704-96-7), we can anticipate a similar hazard profile.[2] The Globally Harmonized System (GHS) classifications for this analog include:

  • Flammable Liquid (Category 3): It can ignite under ambient conditions.[2]

  • Skin Irritation (Category 2): It is likely to cause skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2A): It can cause significant eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[2]

Therefore, our entire handling strategy is built around mitigating these four primary risks: flammability, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical risk-assessment-driven decision. Given the hazards of this flammable, irritant, and reactive alpha-bromo ester, a multi-layered approach to PPE is essential.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or Viton™ glove.Nitrile provides splash protection and a good indication of tears, while butyl rubber offers superior resistance to esters.[3][4][5] This combination addresses the dual chemical nature of a halogenated ester. Always consult the manufacturer's specific glove compatibility chart.[6]
Eye and Face Protection Chemical Splash Goggles and a full-face shield. Goggles provide a seal around the eyes to protect from splashes and vapors.[7] A face shield offers an additional layer of protection for the entire face from splashes during transfers or in case of a reactive event.[8]
Body Protection Flame-resistant (FR) lab coat worn over personal clothing (long pants, closed-toe shoes). For larger quantities, a chemical-resistant apron is recommended.An FR lab coat protects against flash fires.[8] The lab coat and apron must be buttoned/tied to provide full coverage and protect underlying clothing and skin from splashes.
Respiratory Protection Work exclusively within a certified chemical fume hood. For emergency situations (e.g., large spills), a self-contained breathing apparatus (SCBA) is required.[9]A fume hood is the primary engineering control to prevent inhalation of irritating vapors.[10] It is not optional. SCBA is necessary for situations where vapor concentrations may exceed the protection factor of the fume hood.
Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure the integrity of the process.

3.1. Preparation and Pre-Handling Checklist

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.

  • Assemble all Materials: Before bringing the Methyl 2-bromo-3,3-dimethoxypropanoate into the hood, have all necessary glassware, reagents, and quenching solutions prepared and within reach.

  • Clear the Workspace: The fume hood should be free of clutter and incompatible materials, especially bases, strong oxidizing agents, and reactive metals like aluminum.[7][11]

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

3.2. Handling and Dispensing

The following diagram outlines the core workflow for safely handling Methyl 2-bromo-3,3-dimethoxypropanoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Ground Container prep3->handle1 Enter Hood handle2 Slowly Dispense handle1->handle2 handle3 Seal Immediately handle2->handle3 clean1 Quench/Clean Glassware handle3->clean1 Complete Transfer clean2 Wipe Down Surfaces clean1->clean2 clean3 Segregate Waste clean2->clean3 disp1 Doff PPE Correctly clean3->disp1 Exit Hood disp2 Wash Hands Thoroughly disp1->disp2

Safe Handling Workflow
  • Grounding: If transferring significant quantities, ground and bond the container and receiving equipment to prevent static discharge, which could ignite the flammable liquid.

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent splashing. Open containers slowly to vent any potential pressure buildup.

  • Immediate Sealing: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[11]

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spill: For small spills within the fume hood, absorb the material with an inert absorbent like vermiculite or sand. Place the absorbed material into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. For larger spills, evacuate the lab, close the door, and contact your institution's emergency response team.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this chemical. All waste generated is considered hazardous.

  • Liquid Waste: Collect all waste containing Methyl 2-bromo-3,3-dimethoxypropanoate in a dedicated, properly labeled "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a designated solid hazardous waste container.[11]

  • Container Disposal: Empty containers retain residue and vapors and must be disposed of as hazardous waste. Do not rinse into the drain.[13]

  • Professional Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[14]

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within our scientific community.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link].

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link].

  • LookChem. (n.d.). Methyl 2-bromo-3,3 dimethoxypropanoate, CAS No.191330-98-0. Retrieved from [Link].

  • Waste Managed. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-3-methoxypropanoate. PubChem Compound Database. Retrieved from [Link].

  • United States Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link].

  • Chemia. (2021, April 20). The alpha-bromo compound series – Determining acidic or alkaline qualities. Retrieved from [Link].

  • Environmental Health and Safety, The University of Alabama in Huntsville. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link].

  • Rutgers University. (n.d.). Bromine. Retrieved from [Link].

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link].

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link].

  • Alpha Resources Inc. (2016, July 15). Safety Data Sheet. Retrieved from [Link].

  • Benchchem. (n.d.). Managing thermal instability of alpha-bromo ketones.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.